molecular formula C12H10ClNO B1360875 (5-(4-Chlorophenyl)pyridin-3-yl)methanol CAS No. 887974-02-9

(5-(4-Chlorophenyl)pyridin-3-yl)methanol

Cat. No.: B1360875
CAS No.: 887974-02-9
M. Wt: 219.66 g/mol
InChI Key: ZNIWYVUMTWNLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Chlorophenyl)pyridin-3-yl)methanol ( 887974-02-9) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring both a hydroxymethyl group and a chlorophenyl-substituted pyridine ring, makes it a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules and in materials science research . The chlorophenyl and pyridine motifs are common in compounds with various biological activities, positioning this chemical as a key precursor in the exploration of new pharmaceuticals and agrochemicals . Proper handling is essential; researchers should consult the safety data sheet and use personal protective equipment. This product is intended for use in a controlled laboratory setting by qualified personnel. It must be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(4-chlorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIWYVUMTWNLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647004
Record name [5-(4-Chlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-02-9
Record name 5-(4-Chlorophenyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887974-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Chlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Potential of (5-(4-Chlorophenyl)pyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on (5-(4-Chlorophenyl)pyridin-3-yl)methanol (CAS Number 887974-02-9)

Introduction: Unveiling a Promising Scaffold

This compound, a distinct structural isomer within the chlorophenyl-pyridinyl-methanol family, represents a molecule of significant interest in medicinal chemistry and drug discovery. While direct and extensive research on this specific compound (CAS 887974-02-9) is emerging, the broader class of its isomers has demonstrated considerable therapeutic potential, serving as crucial building blocks for a range of pharmaceuticals.[1] This guide provides a comprehensive technical overview, leveraging established data on analogous compounds to illuminate the synthesis, characterization, and potential biological significance of this compound. By examining the well-documented chemistry and pharmacology of its structural relatives, we can construct a predictive framework to guide future research and development efforts for this promising molecule.

The core structure, featuring a pyridine ring linked to a chlorophenyl group via a methanol bridge, is a key pharmacophore. For instance, the (S)-enantiomer of its isomer, (4-chlorophenyl)(pyridin-2-yl)methanol, is a critical intermediate in the synthesis of the FDA-approved antihistamine Bepotastine.[1] This underscores the therapeutic relevance of this chemical scaffold. This guide will delve into the probable synthetic routes, analytical characterization, and a forward-looking perspective on the potential applications of this compound, providing a solid foundation for its exploration in drug development programs.

Physicochemical Properties and Structural Analogs

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from closely related analogs and computational predictions.

PropertyPredicted/Inferred ValueSource/Basis
CAS Number 887974-02-9Chemical Abstracts Service
Molecular Formula C₁₂H₁₀ClNO[2]
Molecular Weight 219.67 g/mol [2]
Appearance Likely an off-white to grey solidAnalogy to isomers[3]
Melting Point Predicted to be in a similar range to its isomers (e.g., 78-80 °C for the 2-pyridyl isomer)Analogy to isomers[3]
Solubility Predicted to have slight solubility in chloroform, DMSO, and methanolAnalogy to isomers[3]
pKa Predicted to be around 12.46 (for the hydroxyl proton)Analogy to isomers[3]

Structural Isomers of Note:

The positioning of the substituents on the pyridine ring dramatically influences the molecule's three-dimensional shape, reactivity, and biological activity. Key isomers include:

  • (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS: 27652-89-7): The most studied isomer, a precursor to antihistamines.[1][4]

  • (4-Chlorophenyl)(pyridin-3-yl)methanol (CAS: 68885-32-5): Another positional isomer with potential for varied biological interactions.

  • (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS: 176022-47-2): The specific enantiomer used in the synthesis of Bepotastine.[1][5]

Strategic Synthesis of this compound

Proposed Synthetic Pathway 1: Suzuki-Miyaura Coupling and Reduction

This approach offers high modularity and is a cornerstone of modern organic synthesis for creating biaryl compounds.

Suzuki_Miyaura_Synthesis A 5-Bromo-3-pyridinemethanol Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->Pd_cat B 4-Chlorophenylboronic Acid B->Pd_cat C This compound Pd_cat->C Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura synthesis route.

Detailed Protocol (Hypothetical):

  • Reaction Setup: To a solution of 5-bromo-3-pyridinemethanol (1 equivalent) and 4-chlorophenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like potassium carbonate (2.5 equivalents).[6]

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 85 to 95°C.[6]

  • Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Rationale for this approach: The Suzuki-Miyaura reaction is well-tolerated by a wide range of functional groups, making it an ideal choice for the direct coupling of the two aryl components.[6]

Proposed Synthetic Pathway 2: Reduction of a Carbonyl Precursor

This is a classic and reliable method, often employed when the corresponding ketone or aldehyde is readily accessible.

Reduction_Synthesis Ketone 5-(4-Chlorobenzoyl)nicotinaldehyde or (5-(4-Chlorophenyl)pyridin-3-yl)methanone Reducing_Agent Reducing Agent (e.g., NaBH₄, KBH₄) Ketone->Reducing_Agent Product This compound Reducing_Agent->Product Reduction

Caption: Synthesis via reduction of a carbonyl precursor.

Detailed Protocol (Analogous to Isomer Synthesis):

  • Reaction Setup: Dissolve the precursor ketone, (5-(4-chlorophenyl)pyridin-3-yl)methanone (1 equivalent), in a suitable alcoholic solvent like methanol or ethanol.[7][8]

  • Reduction: Cool the solution in an ice-water bath to approximately 20°C. Add a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (e.g., 1.1 equivalents) portion-wise, ensuring the temperature does not exceed 40°C.[8]

  • Monitoring and Work-up: Stir the reaction mixture for 30-60 minutes, monitoring for the disappearance of the starting material by TLC.[8] Once complete, remove the solvent under reduced pressure. Add water and an immiscible organic solvent like dichloromethane to the residue and stir.

  • Purification: Separate the organic layer, and extract the aqueous layer with additional dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[8] Further purification can be achieved through recrystallization or column chromatography if necessary.

Rationale for this approach: The reduction of ketones to secondary alcohols is a high-yielding and straightforward transformation, often resulting in a product that is easily purified.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the aromatic protons on both the pyridine and chlorophenyl rings, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, notably a broad absorption band for the O-H stretch of the alcohol and characteristic peaks for the C-Cl and aromatic C-H bonds.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound.

Potential Biological Activity and Therapeutic Applications: An Extrapolative View

While specific biological data for this compound is lacking, the activities of its isomers provide a strong basis for predicting its potential therapeutic applications.

Antihistaminic Potential

The most prominent application of the chlorophenyl-pyridinyl-methanol scaffold is in the development of H1 receptor antagonists (antihistamines).[1] The 2-pyridyl isomer is a direct precursor to Carbinoxamine and Bepotastine.[1][3] It is plausible that this compound could also serve as a valuable intermediate for novel antihistamines or may possess intrinsic antihistaminic activity itself.

Antihistamine_Pathway Compound This compound (or its derivatives) H1_Receptor Histamine H1 Receptor Compound->H1_Receptor Antagonism Downstream Inhibition of Histamine-Mediated Signaling Pathways H1_Receptor->Downstream Effect Alleviation of Allergic Symptoms Downstream->Effect

Caption: Hypothesized mechanism of antihistaminic action.

Kinase Inhibition

Research on the (R)-enantiomer of the 2-pyridyl isomer has shown inhibitory activity against Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3) at sub-micromolar concentrations.[1] This suggests that the chlorophenyl-pyridinyl-methanol scaffold could be a starting point for the development of novel kinase inhibitors, potentially for applications in infectious diseases like malaria or even in oncology, where kinase dysregulation is a common feature.

Aromatase Inhibition

There is some suggestion that this class of compounds may act as aromatase inhibitors, although quantitative data to support this for the known isomers is limited.[1] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy in the treatment of hormone-dependent breast cancer. Further screening of this compound against aromatase would be a worthwhile endeavor.

Future Directions and Conclusion

This compound, CAS 887974-02-9, stands as a molecule with considerable, albeit largely unexplored, potential. This technical guide has outlined a clear path forward for its investigation by:

  • Proposing robust and logical synthetic routes based on well-established chemical principles.

  • Defining a clear analytical strategy for its characterization and quality control.

  • Providing a data-driven, predictive framework for its potential biological activities based on the extensive research conducted on its structural isomers.

For researchers and drug development professionals, this compound represents an opportunity to develop novel therapeutics. The immediate next steps should involve the synthesis and purification of this compound, followed by a comprehensive screening cascade to evaluate its activity as an antihistamine, kinase inhibitor, and aromatase inhibitor. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.

References

  • Capot Chemical. (2017, April 6). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. Retrieved from [Link]

  • PubMed Central (PMC). (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid receptor subtypes and their ligands. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Chlorophenyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Chlorophenyl-Pyridine Scaffold in Drug Discovery

The fusion of a pyridine ring with a chlorophenyl moiety creates a privileged structural motif in medicinal chemistry. This combination is not a random amalgamation of chemical entities but a deliberate design choice rooted in the fundamental principles of drug action and pharmacokinetics. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a site for protonation, and a means to modulate the overall electronic properties and aqueous solubility of a molecule.[1] The chlorophenyl group, on the other hand, offers a way to systematically explore the impact of lipophilicity and electronic effects on target binding and metabolic stability. The position of the chlorine atom (ortho, meta, or para) provides a fine-tuning mechanism for these properties, influencing everything from receptor affinity to membrane permeability.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of chlorophenyl-substituted pyridines, offering insights into their synthesis, structural features, and the interplay between their chemical properties and biological activities. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile scaffold in their therapeutic programs.

I. Synthesis and Structural Elucidation: Building the Foundation

The rational design of novel therapeutics begins with the efficient and controlled synthesis of the target molecules. For chlorophenyl-substituted pyridines, several robust synthetic strategies are available, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

A. Key Synthetic Methodologies

One of the most common and versatile methods for the synthesis of aryl-substituted pyridines is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a halopyridine (e.g., 2-chloropyridine) and a chlorophenylboronic acid.[2][3] The reaction is highly efficient and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry.[3]

Another prevalent method is the Grignard reaction , which is particularly useful for the synthesis of chlorophenyl-pyridinylmethanols. This reaction involves the addition of a chlorophenylmagnesium halide to a pyridinecarboxaldehyde.[4]

A classical yet effective approach is the oxidation-reduction of a substituted benzylpyridine . For example, 2-(p-chlorobenzyl)pyridine can be oxidized to the corresponding ketone, which is then reduced to the desired alcohol.[5][6]

B. Experimental Protocol: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol via Oxidation-Reduction

This two-step protocol provides a reliable method for the synthesis of a representative chlorophenyl-substituted pyridine.

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine [6]

  • To a solution of 25 g of 2-(p-chlorobenzyl)pyridine in 100 ml of water, heat the mixture to 85°C with stirring.

  • Add 30 g of potassium permanganate in portions, ensuring the temperature does not exceed 95°C.

  • Maintain the reaction at 85-95°C for 4 hours.

  • After the reaction is complete, cool the mixture to 60°C and add 75 ml of ethyl acetate.

  • Cool to 30°C and filter the mixture.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are concentrated.

  • Recrystallization from petroleum ether yields (4-chlorophenyl)(pyridin-2-yl)methanone.

Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone [6]

  • Dissolve 20 g of the ketone from Step 1 in 50 ml of methanol and cool to 20°C in an ice-water bath.

  • Add 1.7 g of potassium borohydride in portions, keeping the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add 100 ml of water and extract the product with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-chlorophenyl)(pyridin-2-yl)methanol.

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction start1 2-(p-chlorobenzyl)pyridine reagent1 KMnO4, H2O, 85-95°C start1->reagent1 product1 (4-chlorophenyl)(pyridin-2-yl)methanone reagent1->product1 reagent2 KBH4, Methanol product1->reagent2 product2 (4-chlorophenyl)(pyridin-2-yl)methanol reagent2->product2 caption Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol

Caption: A two-step synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol.

C. Structural Characterization

The unambiguous determination of the structure of a synthesized compound is critical. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For a typical chlorophenyl-substituted pyridine, the aromatic protons of the chlorophenyl ring often appear as two doublets, characteristic of a para-substituted benzene ring.[7] The pyridine protons will have distinct chemical shifts depending on their position relative to the nitrogen atom.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for C-H aromatic stretching, C=N and C=C ring stretching of the pyridine, and C-Cl stretching can be observed.[9][10]

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of chlorophenyl-substituted pyridines typically shows absorption bands corresponding to π → π* and n → π* transitions.[1] The exact position of these bands can be influenced by the substitution pattern and the solvent.[11]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a dihedral angle of 74.34 (6)° between the benzene and pyridine rings.[12][13]

Parameter (4-chlorophenyl)(pyridin-2-yl)methanol [13]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.4309 (6)
b (Å) 16.1488 (11)
c (Å) 8.6878 (6)
β (°) 112.994 (2)
V (ų) 1088.85 (13)
Z 4

II. Core Physicochemical Properties: The Determinants of Drug-likeness

The journey of a drug from administration to its target is governed by its physicochemical properties. For chlorophenyl-substituted pyridines, the interplay between the basicity of the pyridine nitrogen and the lipophilicity of the chlorophenyl ring is a key determinant of their pharmacokinetic profile.

A. Acidity/Basicity (pKa)

The nitrogen atom in the pyridine ring is weakly basic, with the pKa of the conjugate acid (pyridinium) being approximately 5.23.[1] This basicity is crucial for aqueous solubility at physiological pH and for potential interactions with biological targets. The substitution of a chlorophenyl group can influence the pKa value through inductive and resonance effects.

B. Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for membrane permeability and overall drug-likeness. The chlorophenyl group significantly increases the lipophilicity of the pyridine core. The experimental logP of 2-phenylpyridine is 2.63, and the addition of a chlorine atom is expected to further increase this value.[14]

C. Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. The basic nitrogen of the pyridine ring can be protonated at acidic pH, forming a soluble salt. However, the lipophilic chlorophenyl group can decrease aqueous solubility. Therefore, a balance between these opposing factors is necessary to achieve optimal solubility for drug development.

Property Pyridine (Parent) [1]2-Phenylpyridine [14]4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid [15]
pKa (Strongest Basic) 5.234.43 (Predicted)Not Available
logP 0.652.7 (Predicted)Not Available
Water Solubility Miscible4.02 g/L (Predicted)0.0503 g/L (Experimental)
D. Computational Studies: A Deeper Insight

Density Functional Theory (DFT) calculations are increasingly used to predict and understand the physicochemical properties of molecules. These studies can provide valuable information on molecular geometry, electronic structure (HOMO-LUMO gap), and reactivity.[16][17] For chlorophenyl-substituted pyridines, DFT can help to rationalize the observed spectroscopic data and predict the impact of substitutions on their properties.[18]

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activities Biological Activities Structure Chlorophenyl-Substituted Pyridine pKa pKa (Acidity/Basicity) Structure->pKa logP logP (Lipophilicity) Structure->logP Solubility Aqueous Solubility Structure->Solubility Absorption Absorption pKa->Absorption Distribution Distribution pKa->Distribution Metabolism Metabolism pKa->Metabolism Excretion Excretion pKa->Excretion Target_Binding Target Binding pKa->Target_Binding logP->Absorption logP->Distribution logP->Metabolism logP->Excretion logP->Target_Binding Solubility->Absorption Solubility->Distribution Solubility->Metabolism Solubility->Excretion Solubility->Target_Binding caption Interplay of Structure, Properties, and Activity

Caption: The relationship between molecular structure, physicochemical properties, and biological activity.

III. Biological Activities and Structure-Activity Relationships (SAR)

Chlorophenyl-substituted pyridines have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[19] Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these compounds.

For instance, in a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, specific derivatives have shown potent inhibitory activity against the kinase AKT2/PKBβ, a key target in glioma.[20] SAR studies on pyridine derivatives have shown that the presence and position of substituents like -OMe, -OH, and -C=O can enhance antiproliferative activity, while bulky groups or halogens at certain positions may decrease it.[19]

The ability to systematically modify the chlorophenyl and pyridine rings allows for a detailed exploration of the SAR, leading to the identification of compounds with improved therapeutic profiles.

IV. Conclusion

The chlorophenyl-substituted pyridine scaffold represents a highly versatile and valuable platform for the design of novel therapeutic agents. A thorough understanding of the synthesis, structural characteristics, and physicochemical properties of these compounds is essential for harnessing their full potential. By leveraging the principles outlined in this guide, researchers can rationally design and develop new drug candidates with optimized efficacy and safety profiles.

References

  • Pyridine - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Figure S29. 13 C NMR spectrum of 2,4,6-tri(4-chlorophenyl)pyridine (5b). - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents. (n.d.).
  • 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • UV–Vis spectrum of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydro-... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1 H-pyrazole-3-carboxylic acid | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. (n.d.). Retrieved January 28, 2026, from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 28, 2026, from [Link]

  • Showing Compound 2-Phenylpyridine (FDB004404) - FooDB. (n.d.). Retrieved January 28, 2026, from [Link]

  • Structure-activity relationship of phenyl-pyridine derivatives. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • (IUCr) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - Semantic Scholar. (n.d.). Retrieved January 28, 2026, from [Link]

  • What to Keep in Mind When Analyzing Chlorophyll Samples using UV-Vis Spectrometry. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines | Crystal Growth & Design - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved January 28, 2026, from [Link]

  • UV-vis spectra (a) and corresponding photographs (b) of chlorophenol... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and a nature of the bonding | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents. (n.d.).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • UV-Vis Spectrum of Pyridine - SIELC Technologies. (n.d.). Retrieved January 28, 2026, from [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 9). Retrieved January 28, 2026, from [Link]

  • 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl) - Bentham Open Archives. (n.d.). Retrieved January 28, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid | C21H25ClN2O3 | CID - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Spectroscopic Characterization of (5-(4-Chlorophenyl)pyridin-3-yl)methanol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel compound (5-(4-Chlorophenyl)pyridin-3-yl)methanol. In the absence of publicly available experimental data for this specific isomer, this document leverages advanced predictive algorithms to generate and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules. Detailed methodologies for data acquisition are also presented to ensure alignment with best practices in analytical chemistry.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted pyridine core. The precise arrangement of the 4-chlorophenyl and methanol substituents on the pyridine ring dictates its physicochemical properties and potential biological activity. Rigorous structural confirmation is a prerequisite for any further investigation, and this is typically achieved through a combination of spectroscopic techniques.

Given the novelty of this specific isomer, empirical spectroscopic data is not yet widely disseminated. This guide, therefore, takes a proactive and predictive approach, utilizing established computational models to forecast the spectral data. This serves a dual purpose: to provide a valuable reference for those synthesizing this molecule and to illustrate the power of predictive spectroscopy in modern chemical research.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will provide an interpretation of the predicted spectra, underpinned by fundamental principles of spectroscopy, and will be supplemented with standardized protocols for experimental data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below, with atom numbering used for spectral assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add internal standard (e.g., TMS) if required A->B C Transfer solution to a clean, dry NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock on the deuterium signal of the solvent and shim the magnetic field D->E F Acquire ¹H and ¹³C{¹H} NMR spectra using standard pulse programs E->F G Apply Fourier transform, phase correction, and baseline correction F->G H Calibrate the chemical shift scale to the solvent or TMS signal G->H I Integrate the ¹H NMR signals H->I

Caption: A generalized workflow for acquiring NMR spectra of a small organic molecule.

Protocol Details:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. [1][2][3][4][5]The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping signals with the analyte.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.

  • Data Acquisition: Acquire the ¹H NMR spectrum followed by the proton-decoupled ¹³C NMR spectrum using standard acquisition parameters.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shift axis is referenced to the residual solvent peak or an internal standard like TMS. [6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum for this compound was generated using computational methods that calculate vibrational frequencies based on the molecule's geometry and bond strengths. [7][8]

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3500Strong, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic, CH₂)2850-2960Medium
C=C and C=N stretch (aromatic rings)1400-1600Medium to Strong
C-O stretch (alcohol)1000-1260Strong
C-Cl stretch1015-1090Strong

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch: A strong and broad absorption band in the region of 3200-3500 cm⁻¹ is the most characteristic feature of the alcohol's O-H group, with the broadening due to hydrogen bonding. [9][10][11][12]* C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹. [9]* Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine and chlorophenyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is predicted in the 1000-1260 cm⁻¹ range.

  • C-Cl Stretch: A strong absorption due to the C-Cl stretch is expected between 1015-1090 cm⁻¹.

Standard Protocol for IR Data Acquisition (Solid Sample)

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve a small amount of solid sample in a volatile solvent (e.g., CH₂Cl₂) B Apply a drop of the solution to an IR-transparent salt plate (e.g., NaCl or KBr) A->B C Allow the solvent to evaporate completely, leaving a thin film of the sample B->C D Place the salt plate in the sample holder of the FT-IR spectrometer C->D E Acquire a background spectrum of the empty sample compartment D->E F Acquire the sample spectrum E->F G The instrument software automatically ratios the sample spectrum against the background F->G H The resulting spectrum is displayed in terms of transmittance or absorbance vs. wavenumber G->H

Caption: A generalized workflow for acquiring an FT-IR spectrum of a solid sample using the thin film method.

Protocol Details:

  • Sample Preparation (Thin Solid Film Method): Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride. [13]2. Film Deposition: Apply a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. [14][15][16]3. Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. First, run a background scan of the empty instrument. Then, run the scan with the sample in place. The instrument's software will automatically ratio the sample scan against the background to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural information. The predicted mass spectrum for this compound was generated using a competitive fragmentation modeling approach, simulating electrospray ionization (ESI) conditions. [17]

Predicted Mass Spectrum Data (ESI-MS)
Ion Predicted m/z Description
[M+H]⁺220.05Protonated molecular ion
[M+Na]⁺242.03Sodium adduct
[M-OH]⁺202.04Loss of hydroxyl radical
[C₁₂H₉ClN]⁺202.04Fragment from loss of H₂O
[C₁₁H₈Cl]⁺187.03Loss of pyridine and CH₂OH
[C₆H₄Cl]⁺111.00Chlorophenyl cation
[C₅H₄NCH₂]⁺92.05Pyridyl-methyl cation

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion: Under positive ion ESI conditions, the protonated molecular ion [M+H]⁺ is expected to be observed at an m/z of approximately 220.05. [18][19][20][21][22]The presence of a chlorine atom will result in a characteristic isotopic pattern for this peak, with an [M+H+2]⁺ peak at m/z 222.05 with an intensity of about one-third of the [M+H]⁺ peak.

  • Adducts: It is also common to observe adducts with sodium ([M+Na]⁺) at m/z 242.03.

  • Fragmentation: Fragmentation in ESI-MS can be induced. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group or a water molecule. The benzylic C-C bond between the two aromatic rings could also cleave, leading to fragments corresponding to the chlorophenyl and pyridyl-methyl moieties.

Standard Protocol for ESI-MS Data Acquisition

Protocol Details:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min). [19]3. Ionization: A high voltage (typically 3-5 kV) is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. [18]A heated desolvating gas (usually nitrogen) aids in solvent evaporation.

  • Mass Analysis: As the droplets shrink, the analyte molecules are released as gas-phase ions and are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a valuable reference for the structural verification of this compound. The provided interpretations and standard experimental protocols offer a comprehensive framework for researchers working on the synthesis and characterization of this and related molecules. As experimental data becomes available, it will be interesting to compare it with the predictions outlined in this guide, which will also serve to refine the computational models used.

References

  • Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Gupta, P. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • CFM-ID. Spectra Prediction. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • Cheminfo.org. Infrared spectra prediction. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2024, August 15). 13.2: Interpreting IR Spectra. [Link]

  • MolView. Documentation. [Link]

  • University of Wisconsin-Madison. Summary of C13-NMR Interpretation. [Link]

  • University of Illinois Urbana-Champaign. Electrospray Ionization (ESI). [Link]

  • Organic With Grace. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Scientific Instrument Services. Mass Spectrum Generator. [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • ISIC-EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]

  • The Metabolomics Innovation Centre. PROSPRE - 1H NMR Predictor. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • LCGC International. Electrospray Ionization for Mass Spectrometry. [Link]

  • University of Wisconsin Oshkosh. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Protheragen. IR Spectrum Prediction. [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • GCMS-ID. GCMS-ID Home. [Link]

  • Millersville University. IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Cheminfo.org. Mass spectrum and isotopic distribution for a chemical structure. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • Cheminfo.org. Predict 13C NMR spectra. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

  • ChemAxon. NMR Predictor. [Link]

Sources

Solubility Profile of (5-(4-Chlorophenyl)pyridin-3-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining and interpreting the solubility profile of (5-(4-Chlorophenyl)pyridin-3-yl)methanol. Due to a greater availability of public data for a closely related isomer, this document will focus on the principles and methodologies using (4-Chlorophenyl)(pyridin-3-yl)methanol (CAS: 68885-32-5) as a representative model. We will delve into the theoretical underpinnings of solubility, grounded in the principle of "like dissolves like" and quantified through Hansen Solubility Parameters (HSP). This guide furnishes detailed, field-proven protocols for experimental solubility determination via the equilibrium shake-flask method, coupled with robust quantification using High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate solvent selection, predict compound behavior, and accelerate development timelines.

Introduction: The Critical Role of Solubility

In the realm of drug development and chemical synthesis, the solubility of an active pharmaceutical ingredient (API) or key intermediate is not merely a physical property; it is a critical determinant of its ultimate utility. Poor solubility can impede formulation, limit absorption in biological systems, and create significant hurdles in purification processes.[1] For an oral drug formulation, for instance, solubility and permeability are the pivotal factors governing absorption and bioavailability.[1] Therefore, a thorough understanding of a compound's solubility across a diverse range of solvents is indispensable for informed decision-making in early-stage development.

The subject of this guide, this compound and its representative isomer, possesses structural motifs—a chlorinated aromatic ring, a pyridine heterocycle, and a methanol group—that suggest a complex solubility profile. The interplay between the non-polar chlorophenyl group and the polar, hydrogen-bonding capable pyridine and alcohol functionalities dictates its interaction with various solvent environments.

This document serves as a practical and theoretical guide to systematically mapping this solubility landscape. It is structured not as a rigid template, but as a logical progression from foundational theory to experimental execution and data interpretation, reflecting the workflow of a senior application scientist.

Physicochemical Properties of the Target Compound

A foundational understanding of the molecule's basic properties is essential before embarking on solubility studies.

Table 1: Physicochemical Identifiers for (4-Chlorophenyl)(pyridin-3-yl)methanol

PropertyValueSource
Chemical Name (4-Chlorophenyl)(pyridin-3-yl)methanol-
CAS Number 68885-32-5[2]
Molecular Formula C₁₂H₁₀ClNO[2]
Molecular Weight 219.67 g/mol [2]
Canonical SMILES C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)O[2]
Storage Sealed in dry, 2-8°C[2]

(Image generated based on SMILES string)

Theoretical Principles of Solubility

A purely empirical, trial-and-error approach to solvent selection is inefficient. A robust theoretical framework allows for the prediction and rationalization of experimental outcomes.

Causality: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a useful heuristic, but its power lies in understanding the specific intermolecular forces at play.[3][4] Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute (crystal lattice energy) and solvent-solvent interactions. For our target molecule, this involves:

  • Van der Waals forces (specifically, London dispersion forces) from the aromatic rings.

  • Dipole-dipole interactions arising from the polar C-Cl bond and the pyridine ring.

  • Hydrogen bonding , where the methanol group can act as both a donor and acceptor, and the pyridine nitrogen can act as an acceptor.[5]

A solvent's ability to engage in these same types of interactions determines its efficacy. The polarity of the solvent plays a significant role in its interaction with polar solutes.[6]

Hansen Solubility Parameters (HSP): A Predictive Tool

To move from qualitative description to quantitative prediction, we employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, providing a three-dimensional coordinate for predicting miscibility.[3][7][8]

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[3][9]

The total Hansen parameter is given by the equation: δt² = δd² + δp² + δh² .

The core principle of HSP is that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[3] By mapping the HSP of the target compound, one can rationally select solvents that fall within its "solubility sphere," dramatically streamlining the screening process. The hydrogen-bonding component (δh) is often a particularly strong predictor for molecules capable of forming such bonds.[10]

HSP_Concept cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound {δd_solute, δp_solute, δh_solute} Calculation Calculate Distance (Ra) Ra² = 4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)² Solute->Calculation Solvent Test Solvent {δd_solvent, δp_solvent, δh_solvent} Solvent->Calculation Prediction Solubility Prediction Calculation->Prediction If Ra < R₀ (Interaction Radius)

Caption: Logical flow for predicting solubility using Hansen Solubility Parameters (HSP).

Experimental Determination of Solubility Profile

While theoretical models are powerful, experimental verification is the ultimate arbiter of solubility. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state.[11][12]

Overall Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and accurately measuring the concentration of the dissolved solute in the supernatant.

Solubility_Workflow prep Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. equil Step 2: Equilibration Agitate vials at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. prep->equil Shake/Rotate sep Step 3: Separation Centrifuge vials to pellet undissolved solid. Filter supernatant through a 0.22 µm syringe filter to remove fine particulates. equil->sep Phase Separation quant Step 4: Quantification Dilute an aliquot of the clear filtrate. Analyze by a validated HPLC method to determine concentration. sep->quant Analysis

Caption: Standard workflow for shake-flask solubility determination.

Protocol 1: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and that measurements are accurate.

  • Material Preparation:

    • Accurately weigh an excess amount of (4-Chlorophenyl)(pyridin-3-yl)methanol (e.g., 10-20 mg) into 2 mL glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial. Use HPLC-grade solvents to avoid interference.[13]

    • Prepare each solvent-solute combination in triplicate for statistical validity.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on a laboratory shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

    • Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] Shorter times might only yield kinetic solubility, which can be misleading.[14][15]

  • Sample Separation (Self-Validation Step):

    • After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 1 hour to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean HPLC vial. Causality: This step is critical to remove any fine, undissolved particulates that could artificially inflate the measured concentration.

  • Sample Preparation for Analysis:

    • Based on an estimated solubility range, perform an accurate serial dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC method.

Protocol 2: HPLC-Based Quantification

A validated reverse-phase HPLC (RP-HPLC) method is ideal for accurately and specifically quantifying the dissolved compound.[16][17]

  • Instrumentation and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., phosphate buffer), optimized for sharp peak shape and good retention.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength of maximum absorbance for the compound (e.g., ~249 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Calibration (Self-Validation Step):

    • Prepare a stock solution of (4-Chlorophenyl)(pyridin-3-yl)methanol of known concentration in a suitable solvent (e.g., Acetonitrile).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

    • Inject each standard in triplicate to generate a calibration curve of peak area versus concentration.

    • The curve must exhibit excellent linearity (R² > 0.999). Causality: A high correlation coefficient validates that the detector response is directly and predictably proportional to the analyte concentration, ensuring trustworthy measurements.[4]

  • Sample Analysis:

    • Inject the diluted filtrate samples.

    • Integrate the peak area corresponding to the analyte's retention time.

    • Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

    • Back-calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This final value represents the equilibrium solubility.

Data Presentation and Interpretation

Organizing the results in a structured format is crucial for comparison and analysis.

Table 2: Solubility Profile of (4-Chlorophenyl)(pyridin-3-yl)methanol at 25°C

SolventSolvent ClassPolarity Index¹Experimental Solubility (mg/mL)Experimental Solubility (mol/L)
MethanolAlcohol5.1Data to be filledData to be filled
EthanolAlcohol4.3Data to be filledData to be filled
IsopropanolAlcohol3.9Data to be filledData to be filled
AcetonitrileNitrile5.8Data to be filledData to be filled
AcetoneKetone5.1Data to be filledData to be filled
Ethyl AcetateEster4.4Data to be filledData to be filled
DichloromethaneHalogenated3.1Data to be filledData to be filled
TolueneAromatic HC2.4Data to be filledData to be filled
n-HeptaneAliphatic HC0.1Data to be filledData to be filled

¹ Snyder polarity index is a common measure of solvent polarity.

Interpretation: The collected data should be analyzed to identify trends. One would expect higher solubility in moderately polar solvents that can engage in hydrogen bonding (like alcohols) and dipole-dipole interactions, reflecting the molecule's mixed characteristics. Solubility would likely be lower in highly non-polar solvents (like heptane) and potentially in highly polar, protic solvents if self-association of the solvent becomes overwhelmingly favorable. Correlating these experimental results with the Hansen Solubility Parameters for each solvent would provide a deeper, more predictive understanding of the governing intermolecular forces.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols.

  • (4-Chlorophenyl)(pyridin-3-yl)methanol: While specific data for this isomer is limited, related compounds are classified as harmful if swallowed.[18] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation and inhalation.[19]

  • Organic Solvents: All organic solvents used should be handled in a well-ventilated fume hood. Consult the specific Safety Data Sheet (SDS) for each solvent prior to use. For example, Methanol is flammable and toxic.[20]

Conclusion

This technical guide has outlined a robust, scientifically-grounded framework for determining the solubility profile of this compound. By integrating theoretical principles like Hansen Solubility Parameters with the gold-standard experimental protocol of the shake-flask method, researchers can move beyond simple data collection to a predictive understanding of solute-solvent interactions. The detailed, self-validating methodologies for both equilibration and HPLC quantification are designed to ensure the generation of trustworthy, high-quality data. This comprehensive approach empowers scientists and developers to make informed decisions regarding formulation, purification, and process optimization, ultimately facilitating a more efficient path from discovery to application.

References

  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2017). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • MDPI. (2021). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]

  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ResearchGate. (2019). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

  • PubMed. (1989). Dependence of solute solubility parameters on solvent polarity. Retrieved from [Link]

  • ResearchGate. (2015). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. Retrieved from [Link]

  • ACS Publications. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

  • RSC Publishing. (2020). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Initial Toxicity Assessment of Pyridinylmethanol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridinylmethanol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, its structural resemblance to methanol warrants a proactive and rigorous initial toxicity assessment, particularly concerning metabolic activation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an efficient and mechanistically informed preliminary toxicity evaluation of novel pyridinylmethanol-containing compounds. We will delve into the causality behind experimental choices, detailing a tiered approach that begins with foundational in vitro assays for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. This document emphasizes self-validating protocols and integrates data to build a preliminary risk profile, enabling informed decisions to de-risk and accelerate drug development pipelines.

Introduction: The Rationale for a Scaffold-Specific Toxicity Screen

Early and predictive toxicity testing is a cornerstone of successful drug development, serving to identify and eliminate candidates with unfavorable safety profiles, thereby saving significant time and resources.[1] While general toxicity screening panels are standard, a deeper understanding of the specific chemical scaffold allows for a more tailored and insightful assessment.

The pyridinylmethanol moiety, while offering desirable pharmacological properties, presents a potential metabolic liability. The primary toxicity of methanol is not due to the parent molecule but its metabolic conversion by alcohol dehydrogenase (ADH) to highly toxic metabolites, formaldehyde and formic acid.[2][3][4] This metabolic pathway is notorious for inducing severe metabolic acidosis, ocular damage, and central nervous system depression.[3][4] Therefore, any compound containing a hydroxymethyl group attached to an aromatic ring, such as pyridinylmethanol, must be evaluated for its potential to undergo similar bioactivation. The initial toxicity assessment must, therefore, be designed to answer a critical question: Is the carbinol moiety a metabolic Achilles' heel?

This guide outlines a logical, tiered workflow to address this question and characterize the broader toxicological profile of candidate compounds.

The Central Mechanistic Question: Metabolic Bioactivation

The metabolism of simple methanol is a classic example of "lethal synthesis."[5] The enzymatic oxidation of the methanol carbon is the initiating step in its toxic cascade.

cluster_liver Hepatic Metabolism Pyridinylmethanol Pyridinylmethanol Possible_Aldehyde Pyridinyl-carboxaldehyde (Hypothetical Metabolite) Pyridinylmethanol->Possible_Aldehyde ADH? Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Alcohol Dehydrogenase (ADH) Formic_Acid Formic Acid / Formate Formaldehyde->Formic_Acid Aldehyde Dehydrogenase (ALDH) Metabolic_Acidosis Metabolic Acidosis & Organ Toxicity Formic_Acid->Metabolic_Acidosis

Caption: Potential metabolic pathway of pyridinylmethanol compounds.

The central hypothesis is whether the pyridinylmethanol structure is a substrate for ADH and subsequent enzymes, leading to the formation of a potentially toxic aldehyde and carboxylic acid. The pyridine ring's electronic properties and steric hindrance compared to a simple methyl group will influence the reaction kinetics. This possibility makes hepatotoxicity assessment a critical pillar of the initial screening cascade.

Tier 1: The Foundational In Vitro Safety Profile

The initial phase of testing utilizes a battery of in vitro assays to efficiently screen compounds for major toxic liabilities.[6] These assays are performed on cultured bacterial or mammalian cells and provide a rapid, cost-effective method to prioritize candidates before engaging in more complex in vivo studies.[6][7]

General Cytotoxicity: The Baseline Viability Assessment

The first step is to determine the concentration at which a compound elicits general cellular toxicity. This provides a therapeutic window and is essential for dose selection in subsequent, more specific assays. The MTT assay is a robust and widely used colorimetric method for this purpose.[8]

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[10]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells (e.g., HEK293 for non-specific toxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridinylmethanol test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of this stock to each well and incubate for 3-4 hours. Observe the formation of purple precipitate in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Pipette gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Sample Cytotoxicity Data

Compound IDCell LineIncubation Time (h)IC50 (µM)
PMP-001HEK29348> 100
PMP-001HepG24885.2
PMP-002HEK2934812.5
PMP-002HepG2488.9
DoxorubicinHEK293480.8
Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing evaluates a compound's ability to damage genetic material (DNA and chromosomes).[11] A positive finding is a significant barrier to further development. The standard initial screen is the bacterial reverse mutation assay, or Ames test.[12]

Scientific Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it in their growth medium to survive). The assay detects whether a test compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[13]

Self-Validating System: The protocol's integrity is ensured by including a metabolic activation step. Many chemicals only become mutagenic after being metabolized by liver enzymes.[13] Therefore, the test is run in parallel with and without the addition of a rat liver homogenate fraction (S9), which contains cytochrome P450 enzymes. This is particularly crucial for pyridinylmethanol compounds due to the metabolic questions outlined previously.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the required Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Treatment Mixture: In separate tubes for each dose and strain, combine the test compound, the bacterial culture, and either a buffer (for -S9 condition) or the S9 mix (+S9 condition).

  • Plating: Add molten top agar to the treatment mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control in one or more strains.

In Vitro Hepatotoxicity: Probing the Key Organ of Metabolism

Given the potential for metabolic activation, assessing direct toxicity to liver cells is paramount.[14] This goes beyond the general cytotoxicity screen by using liver-derived cells and evaluating more specific endpoints of liver damage.

Scientific Principle: Human liver-derived cell lines (e.g., HepG2) or, for greater physiological relevance, primary human hepatocytes, are used as the test system.[15][16] These cells retain some of the metabolic competencies of the liver. Toxicity is assessed by measuring not only cell viability (e.g., via an MTS assay, a soluble version of the MTT assay) but also markers of cell membrane damage (lactate dehydrogenase, LDH, release) and compromised hepatic function (e.g., decreased albumin production).

Key Endpoints:

  • Cell Viability (MTS/XTT): Similar to MTT, measures mitochondrial activity.

  • Membrane Integrity (LDH Assay): Measures the release of the cytosolic enzyme LDH into the culture medium, indicating cell lysis.

  • Hepatocyte Function: Quantifying albumin or urea in the culture supernatant can indicate a decline in specialized liver cell function.

Cardiotoxicity: The hERG Channel Blockade Screen

Drug-induced cardiotoxicity is a leading cause of post-market drug withdrawal.[1] The most common mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to a potentially fatal arrhythmia known as Torsades de Pointes.[17] Therefore, screening for hERG inhibition is a mandatory part of early safety assessment.[17][18]

Scientific Principle: The assay directly measures the flow of ions through the hERG channel in cells engineered to express it. Automated patch-clamp electrophysiology is the gold standard method. A voltage protocol is applied to the cell, and the resulting electrical current is measured. The ability of a test compound to inhibit this current is quantified.[19]

Data Presentation: Sample hERG Inhibition Data

Compound IDhERG Inhibition IC50 (µM)Risk Category
PMP-001> 30Low
PMP-0022.5High
Verapamil (Control)0.1High

Integrated Assessment and Decision-Making Workflow

Data from individual assays must be integrated to form a holistic preliminary risk profile. A compound that is non-cytotoxic but highly positive in the Ames test is just as problematic as a compound that is potently cytotoxic.

cluster_workflow Initial Toxicity Assessment Workflow Start Candidate Compound Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Start->Cytotoxicity Hepatotoxicity Hepatotoxicity (HepG2, LDH) Start->Hepatotoxicity Genotoxicity Genotoxicity (Ames Test +/- S9) Start->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Start->Cardiotoxicity Decision Integrate Data & Assess Risk Cytotoxicity->Decision Hepatotoxicity->Decision Genotoxicity->Decision Cardiotoxicity->Decision Stop Deprioritize/ Redesign Decision->Stop High Risk (e.g., Ames+, hERG IC50 <1µM) Proceed Advance to In Vivo Studies Decision->Proceed Acceptable Profile

Caption: Tiered workflow for initial in vitro toxicity assessment.

Data Summary & Interpretation

A summary table allows for direct comparison of candidates across all four domains of initial safety testing.

CompoundGeneral Cytotoxicity (HEK293 IC50, µM)Hepatotoxicity (HepG2 IC50, µM)Ames Test (+/- S9)hERG Inhibition (IC50, µM)Preliminary Risk Assessment
PMP-001> 10085.2Negative> 30Low Risk - Proceed
PMP-00212.58.9Negative2.5High Risk (Cardiotox) - Deprioritize
PMP-003> 100> 100Positive (+S9)> 30High Risk (Genotox) - Deprioritize

This integrated view allows the project team to make data-driven decisions. PMP-001 shows a clean profile and is a strong candidate to advance. PMP-002, despite being negative in the Ames test, shows significant hERG liability. PMP-003 is flagged for genotoxicity, specifically after metabolic activation, confirming the importance of the S9 fraction in the testing paradigm for this scaffold.

Outlook: Transition to In Vivo Assessment

Compounds with a favorable in vitro profile may be advanced to preliminary in vivo studies. These studies are essential because they evaluate the compound's effects within a complex, whole biological system, providing data that cannot be obtained from cell culture.[20]

The first step is typically an acute toxicity study in two species (usually one rodent and one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[21][22][23] These studies are performed under strict regulatory guidelines, such as Good Laboratory Practice (GLP), to ensure data integrity for future regulatory submissions.[24][25]

Conclusion

The initial toxicity assessment of pyridinylmethanol compounds requires a thoughtful, mechanistically driven approach. The inherent potential for metabolic activation of the methanol-like moiety necessitates a strong focus on in vitro hepatotoxicity and the inclusion of metabolic activation systems in genotoxicity assays. By integrating these specific screens with foundational cytotoxicity and cardiotoxicity assays, researchers can build a robust preliminary safety profile. This tiered, data-driven strategy allows for the early identification of liabilities, enabling project teams to prioritize the safest and most promising candidates for further development, ultimately increasing the efficiency and success rate of the drug discovery process.

References

  • The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. MDPI.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
  • In vitro models for liver toxicity testing. PMC - NIH.
  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences.
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity. Springer.
  • Hep
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
  • Drug discovery: In vitro toxicity testing by flow cytometry. Miltenyi Biotec.
  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
  • In vivo toxicology studies. Vivotecnia.
  • MTT assay protocol. Abcam.
  • hERG Safety. Cyprotex.
  • In Vitro Toxicology Testing.
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
  • Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test. Environmental Science and Pollution Research.
  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay.
  • Methanol Toxicity.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • The Vital Role of Toxicity Studies in New Drug Development. WuXi AppTec.
  • What are the similarities between MTT and MTS assays?.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences.
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.
  • Preclinical Regulatory Requirements. Duke Social Science Research Institute.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • In Vitro Hepatotoxicity Services. Eurofins Discovery.
  • Is Your MTT Assay the Right Choice?.
  • Principles and Procedures for Assessment of Acute Toxicity Incorpor
  • Assessment of the genotoxic potential of mintlactone. Food and Chemical Toxicology.
  • Toxicology Studies. Pacific BioLabs.
  • The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. MDPI.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Pharmacology.
  • Methanol toxicity. PubMed.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Safety Guidelines. ICH.
  • Genetic Toxicology B
  • In Vitro Toxicity Test Services.
  • The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. PubMed.
  • In Vivo Toxicity Study.

Sources

The Strategic Utility of (5-(4-Chlorophenyl)pyridin-3-yl)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal and Materials Chemists

Foreword

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among the vast array of available synthons, the 3,5-disubstituted pyridine framework holds a privileged position, particularly within the realms of medicinal chemistry and materials science. This guide focuses on a specific, yet highly versatile, member of this class: (5-(4-Chlorophenyl)pyridin-3-yl)methanol . While its 2-pyridyl isomer has garnered significant attention as a key intermediate in the synthesis of the antihistamine Bepotastine, the 3-pyridyl isomer presents a unique set of steric and electronic properties that unlock access to a distinct chemical space. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and potential applications of this valuable synthetic intermediate.

Physicochemical Properties and Structural Rationale

Before delving into synthetic protocols, a foundational understanding of the molecule's intrinsic properties is crucial for predicting its reactivity and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 68885-32-5[1]
Molecular Formula C₁₂H₁₀ClNO[1]
Molecular Weight 219.67 g/mol [1]
Appearance Off-White to Grey Solid (Predicted)[2]
Melting Point 78-80 °C (for 2-pyridyl isomer)[2]
Boiling Point 364.3 ± 32.0 °C (Predicted for 2-pyridyl isomer)[2]
Solubility Predicted to be soluble in Chloroform, DMSO, Methanol[2]

The structure of this compound is characterized by a central pyridine ring substituted at the 3- and 5-positions. The hydroxymethyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, including oxidation, esterification, etherification, and halogenation. The 4-chlorophenyl group at the 5-position, introduced via a carbon-carbon bond-forming reaction, imparts significant lipophilicity and offers a site for further functionalization through reactions targeting the aromatic ring. The nitrogen atom in the pyridine ring influences the molecule's basicity and its ability to coordinate with metal catalysts.

Strategic Synthesis: A Proposed Pathway

Direct, detailed synthetic procedures for this compound are not extensively reported in the literature. However, a logical and efficient synthetic route can be devised based on well-established organometallic cross-coupling reactions. The proposed pathway leverages the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.[3]

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule points to two key precursors: (5-bromopyridin-3-yl)methanol and 4-chlorophenylboronic acid. This disconnection strategy is advantageous due to the commercial availability and relatively low cost of the starting materials.

Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of the Precursor: (5-bromopyridin-3-yl)methanol

The synthesis of (5-bromopyridin-3-yl)methanol is a critical first step. A reliable method involves the reduction of 5-bromonicotinic acid or its corresponding aldehyde.[4]

Protocol 1: Synthesis of (5-bromopyridin-3-yl)methanol

Materials:

  • 5-Bromopyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-bromopyridine-3-carbaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.2 g, 59.1 mmol) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the careful addition of water (5.0 mL).

  • Remove the methanol under reduced pressure.

  • Dissolve the resulting oil in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (5-bromopyridin-3-yl)methanol as a colorless oil (yield ~95%).[4]

Suzuki-Miyaura Coupling: The Key C-C Bond Formation

With the brominated precursor in hand, the crucial Suzuki-Miyaura cross-coupling reaction can be performed to introduce the 4-chlorophenyl moiety.

Protocol 2: Synthesis of this compound

Materials:

  • (5-bromopyridin-3-yl)methanol

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a degassed solution of (5-bromopyridin-3-yl)methanol (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 4-chlorophenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 85-95 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[5]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling 5-Bromopyridine-3-carbaldehyde 5-Bromopyridine-3-carbaldehyde Reduction (NaBH4) Reduction (NaBH4) 5-Bromopyridine-3-carbaldehyde->Reduction (NaBH4) (5-bromopyridin-3-yl)methanol (5-bromopyridin-3-yl)methanol Reduction (NaBH4)->(5-bromopyridin-3-yl)methanol Coupling Pd(OAc)2, PPh3, K2CO3 (5-bromopyridin-3-yl)methanol->Coupling This compound This compound Coupling->this compound 4-Chlorophenylboronic acid 4-Chlorophenylboronic acid 4-Chlorophenylboronic acid->Coupling

Figure 2: Proposed synthetic workflow.

The Role as a Synthetic Building Block: Chemical Transformations

The synthetic utility of this compound lies in the reactivity of its hydroxymethyl group and the potential for further modification of its aromatic rings.

Transformations of the Hydroxymethyl Group
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP, KMnO₄). These functional groups are gateways to a multitude of other transformations, including reductive amination, Wittig reactions, and amide bond formations.

  • Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions. This allows for the introduction of a wide range of functional groups, which can modulate the molecule's physicochemical properties and biological activity.

  • Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂ or PBr₃) provides an electrophilic center for nucleophilic substitution reactions, enabling the introduction of amines, azides, and other nucleophiles.[6]

Derivatization of the Aromatic Rings

While the pyridine and chlorophenyl rings are relatively stable, they can undergo further functionalization under specific conditions. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved with highly activated electrophiles. The chlorophenyl ring can participate in nucleophilic aromatic substitution or be further functionalized via cross-coupling reactions if the chlorine atom is replaced with a more reactive group.

Applications in Medicinal Chemistry and Drug Discovery

The 3,5-disubstituted pyridine scaffold is a common motif in many biologically active compounds. The presence of both a hydrogen bond donor/acceptor (the hydroxymethyl group and its derivatives) and a lipophilic aromatic group (the 4-chlorophenyl moiety) makes this compound an attractive starting point for the synthesis of novel therapeutic agents.

Derivatives of 3,5-disubstituted pyridines have shown promise as potent agents against drug-resistant Mycobacterium tuberculosis.[7] The structural features of this compound align well with the structure-activity relationships (SAR) of these antitubercular agents, suggesting that it could be a valuable building block in this area.

Furthermore, the pyridine nucleus is a key pharmacophore in a wide range of drugs due to its ability to improve water solubility and its role in binding to biological targets.[8] The unique substitution pattern of the title compound allows for the exploration of novel chemical space in the development of kinase inhibitors, GPCR modulators, and other targeted therapies.

Conclusion

This compound, while less explored than its 2-pyridyl isomer, represents a synthetic building block with significant potential. Its strategic synthesis via Suzuki-Miyaura coupling provides a reliable route to this valuable intermediate. The versatile hydroxymethyl group, coupled with the 4-chlorophenyl moiety, offers multiple avenues for derivatization, enabling the generation of diverse molecular libraries for screening in drug discovery and materials science. This guide provides a foundational framework for researchers to unlock the synthetic potential of this promising molecule.

References

  • Agarwal, R., Bhaskar, B. S., Gopinathan, P. B., & Mathuresh, B. M. (2007). Process for the synthesis of (5-methylpyridin-3-yl) methanol, a key intermediate of rupatadine fumarate.
  • Google Patents. (n.d.). Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Jadhav, G. R., et al. (2020).
  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved January 28, 2026, from [Link]

  • Rahman, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • ResearchGate. (2025). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved January 28, 2026, from [Link]

  • Verma, S., & Kumar, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4197.

Sources

Methodological & Application

Application Note & Protocol: A Scalable and Robust Experimental Setup for the Production of (5-(4-Chlorophenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the scaled-up synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanol, a key intermediate in pharmaceutical development. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and process safety considerations essential for transitioning from bench-scale to pilot-plant production. We present a robust and optimized two-step synthetic route commencing with a Suzuki-Miyaura cross-coupling, followed by a selective carbonyl reduction. Each protocol is designed to be a self-validating system, incorporating in-process controls (IPCs) and detailed rationales for experimental choices. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this important building block.

Synthetic Strategy and Process Rationale

The selected manufacturing route for this compound is a two-step process designed for scalability, efficiency, and control.

Overall Reaction Scheme: (Self-generated image for illustrative purposes)

Step 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-pyridinecarboxaldehyde with 4-chlorophenylboronic acid.

Step 2: Selective reduction of the intermediate aldehyde, 5-(4-chlorophenyl)-3-pyridinecarboxaldehyde, to the target primary alcohol using sodium borohydride.

Causality Behind Strategic Choices:
  • Choice of Route: This synthetic pathway is superior for scale-up compared to alternatives like Grignard reactions. The Suzuki-Miyaura coupling is renowned for its functional group tolerance, milder reaction conditions, and the commercial availability of a wide range of boronic acids.[1] The palladium catalysts used, while sensitive, are highly efficient, and protocols for their use at an industrial scale are well-established.[2]

  • Starting Materials: 5-bromo-3-pyridinecarboxaldehyde is chosen as the pyridine source because it directly provides the aldehyde functionality required for the subsequent reduction step, thus shortening the overall process. 3-Pyridinecarboxaldehyde is a widely used intermediate in various industries.[3]

  • Reduction Agent: Sodium borohydride (NaBH₄) is selected for the reduction due to its excellent selectivity for aldehydes in the presence of other potentially reducible functional groups. Compared to more powerful hydrides like lithium aluminum hydride (LAH), NaBH₄ is significantly safer to handle on a large scale, with a more manageable reactivity profile and quenching procedure.[4]

Process Safety Management: A Proactive Approach

Scaling up chemical synthesis introduces risks that are negligible at the lab scale.[5] A robust Process Safety Management (PSM) program is not optional; it is integral to a successful and safe scale-up.[6][7]

  • Hazard Identification:

    • Palladium Catalyst: While used in small quantities, palladium catalysts can be pyrophoric, especially when finely divided on carbon supports after filtration.

    • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or protic solvents.[8] Its dust can be irritating and harmful if inhaled.[9][10]

    • Solvents: The use of flammable organic solvents like toluene or 2-methyltetrahydrofuran (2-MeTHF) requires proper grounding of equipment to prevent static discharge and the use of explosion-proof electricals.

  • Risk Mitigation & Control:

    • Inert Atmosphere: The Suzuki-Miyaura coupling is highly sensitive to oxygen, which can deactivate the palladium catalyst.[2] All reaction vessels must be thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure blanket throughout the process.

    • Temperature Control: The reduction with NaBH₄ is exothermic. The reagent must be added portion-wise to a cooled solution to maintain precise temperature control and prevent a thermal runaway. Automated reactor systems with cooling jackets are essential for this step at scale.[5]

    • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with face shields and appropriate gloves (e.g., nitrile) when handling all chemicals.[9] For handling powdered NaBH₄, respiratory protection may be required.[10]

Detailed Experimental Protocols & Workflow

The following protocols are designed for a nominal 100-gram scale synthesis and can be linearly adapted for kilogram-scale production with appropriate engineering controls.

Workflow Overview Diagram

G cluster_0 Part A: Suzuki-Miyaura Coupling cluster_1 Part B: Selective Reduction cluster_2 Part C: Isolation & Purification A1 Reactor Setup & Inerting A2 Charge Reagents: - 5-bromo-3-pyridinecarboxaldehyde - 4-chlorophenylboronic acid - Solvent (Toluene/IPA/H2O) - Base (K3PO4) A1->A2 A3 Charge Catalyst: - Pd(OAc)2 - SPhos A2->A3 A4 Heat to 80-85°C A3->A4 A5 IPC-1: HPLC Monitoring (<1% Starting Material) A4->A5 A6 Cool & Quench A5->A6 A7 Phase Separation & Extraction A6->A7 A8 Solvent Swap to Methanol A7->A8 B1 Cool Methanolic Solution to 0-5°C A8->B1 Proceed with crude stream B2 Portion-wise Addition of NaBH4 B1->B2 B3 IPC-2: TLC/HPLC Monitoring (<1% Aldehyde) B2->B3 B4 Quench with Acetone/Water B3->B4 B5 Solvent Removal B4->B5 C1 Aqueous Workup & Extraction with EtOAc B5->C1 C2 Drying & Concentration C1->C2 C3 Crystallization (e.g., MTBE/Heptane) C2->C3 C4 Filter & Dry Product C3->C4 C5 QC Analysis: HPLC, NMR, Purity C4->C5

Caption: Overall process workflow for the two-step synthesis.

Part A: Suzuki-Miyaura Cross-Coupling

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Molar Eq.
5-bromo-3-pyridinecarboxaldehyde186.00100.00.5381.0
4-chlorophenylboronic acid156.3792.00.5881.1
Potassium Phosphate (K₃PO₄)212.27228.01.0742.0
Palladium(II) Acetate (Pd(OAc)₂)224.500.600.00270.005
SPhos (Ligand)410.502.210.00540.01
Toluene-800 mL--
Isopropyl Alcohol (IPA)-200 mL--
Water (degassed)-200 mL--

Protocol:

  • Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the vessel with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Charge Reagents: To the reactor, add 5-bromo-3-pyridinecarboxaldehyde (100.0 g), 4-chlorophenylboronic acid (92.0 g), and potassium phosphate (228.0 g).

  • Add Solvents: Add toluene (800 mL), isopropyl alcohol (200 mL), and degassed water (200 mL). Begin stirring to form a slurry.

  • Catalyst Preparation: In a separate flask under nitrogen, pre-mix the Palladium(II) Acetate (0.60 g) and SPhos ligand (2.21 g) in a small amount of toluene (~50 mL) until a homogeneous solution is formed.

  • Catalyst Charge: Transfer the catalyst solution to the main reactor via cannula.

  • Reaction: Heat the reaction mixture to an internal temperature of 80-85°C.

  • In-Process Control (IPC-1): Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it, and analyzing by HPLC. The reaction is considered complete when the area % of 5-bromo-3-pyridinecarboxaldehyde is less than 1.0%.

  • Cooldown and Work-up: Once complete, cool the reactor to room temperature. Add water (500 mL) and stir for 15 minutes. Stop stirring and allow the layers to separate.

  • Phase Separation: Transfer the lower aqueous layer to a separate vessel. Extract the aqueous layer with toluene (2 x 200 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (200 mL), then dry over anhydrous sodium sulfate.

  • Solvent Swap: Filter off the drying agent and concentrate the organic solution under reduced pressure. Co-evaporate with methanol (2 x 200 mL) to remove residual toluene, yielding a methanolic solution of the crude aldehyde intermediate.

Part B: Selective Aldehyde Reduction

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Molar Eq.
5-(4-chlorophenyl)-3-pyridinecarboxaldehyde217.64~117 g (crude)~0.5381.0
Sodium Borohydride (NaBH₄)37.8312.20.3220.6
Methanol-500 mL--
Acetone-50 mL--

Protocol:

  • Prepare for Reduction: Transfer the methanolic solution of the crude aldehyde from Part A into a clean, inerted reactor. Add additional methanol to bring the total volume to approximately 500 mL.

  • Cooling: Cool the solution to an internal temperature of 0-5°C using a circulating chiller.

  • NaBH₄ Addition: Slowly add the sodium borohydride (12.2 g) in small portions over 30-60 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent hydrogen gas buildup. Ensure the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours.

  • In-Process Control (IPC-2): Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed (<1.0%).

  • Quenching: Slowly and carefully add acetone (50 mL) to the reaction mixture to quench any excess NaBH₄. A temperature rise and gas evolution will be observed. Once the initial reaction subsides, slowly add water (200 mL).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

Part C: Product Isolation and Purification

Protocol:

  • Extraction: To the remaining aqueous slurry, add ethyl acetate (500 mL) and stir. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic layers and wash with water (200 mL) followed by brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Crystallization: Add MTBE (methyl tert-butyl ether, ~200 mL) to the crude product and heat gently to dissolve. Slowly add heptane (~400-600 mL) until a persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a cold MTBE/heptane (1:3) mixture.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Quality Control and Specifications

The final product must be analyzed to ensure it meets the required purity and identity specifications. The quality of intermediates directly impacts the final API quality.[11]

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to reference standard¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (Assay) ≥ 99.0% (area %)High-Performance Liquid Chromatography (HPLC)[12]
Residual Solvents Per ICH Q3C GuidelinesGas Chromatography (GC)[12]
Melting Point Report valueDifferential Scanning Calorimetry (DSC)[13]

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 (Active Catalyst) A Oxidative Addition Pd0->A PdII_1 R-Pd(II)-X L2 A->PdII_1 B Transmetalation PdII_2 R-Pd(II)-Ar L2 B->PdII_2 C Reductive Elimination C->Pd0 Product R-Ar (Coupled Product) C->Product ArX R-X (Aryl Halide) ArX->A ArB Ar-B(OR)2 (Boronic Acid) ArB->B Base Base (e.g., K3PO4) Base->B PdII_1->B PdII_2->C

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • Mettler Toledo. Chemical Process Safety | Techniques & Equipment.
  • Google Patents. (1966). Process for the production of pyridine aldehydes.
  • ACS Publications. A Brief Introduction to Chemical Reaction Optimization.
  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Google Patents. Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Carl ROTH. Safety Data Sheet: Sodium borohydride.
  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Chemical Processing. Process Safety Management: Ensuring Safe Operations in the Chemical Industry.
  • NJ.gov. SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Organic Chemistry Portal. Pyridine synthesis.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies.
  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities.
  • Occupational Safety and Health Administration (OSHA). Process Safety Management - Overview.
  • Guidechem. How is 3-Pyridinecarboxaldehyde prepared?.
  • University of California, Berkeley. (2012). Sodium borohydride - Standard Operating Procedure.
  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules.
  • Migration Letters. (2023). Optimization of Chemical Synthesis Processes on an Industrial Scale.
  • IISTE.org. Analytical Method Development for Intermediate Purity & Impurities.
  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • PMC - NIH. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • PubMed. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • ResearchGate. (2016). Process Safety Knowledge Management in the Chemical Process Industry. American Journal of Chemical Engineering.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.
  • ECHEMI. 3-Pyridinecarboxaldehyde Formula.
  • Google Patents. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium borohydride.
  • Process Operations. (2025). Process Optimization and Efficiency in the Chemical Industry: From AI to Continuous Flow.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • ResearchGate. (2025). Synthesis of pyridine derivatives using aza Diels–Alder methodology.
  • Intertek. Pharmaceutical Impurity Testing and Identification.
  • Longdom Publishing. Chemical Synthesis and Process Optimization of Industrial Chemistry.
  • Sigma-Aldrich. Safety Data Sheet - Sodium borohydride.
  • Chemical Industry Digest. (2022). Chemical Process Safety and Risk Management: Designing Safer Plants and their Operation.
  • ExSyn Corp. (2021). In focus: Pyridine-3-Carboxaldhyde.
  • Pharma Dost. PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
  • ResearchGate. Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h).
  • ChemicalBook. 3-Pyridinecarboxaldehyde synthesis.
  • MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules.
  • PMC - PubMed Central. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols.
  • University of Mississippi, eGrove. A Practical Guide to Chemical Process Optimization: Analysis of a Styrene Plant.

Sources

TLC monitoring of reactions involving (5-(4-Chlorophenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: TLC Profiling & Reaction Monitoring of (5-(4-Chlorophenyl)pyridin-3-yl)methanol

Introduction & Chemical Context

This guide details the Thin Layer Chromatography (TLC) protocols for This compound , a critical biaryl intermediate often utilized in the synthesis of Smoothened (Smo) receptor antagonists and antihistamines (e.g., Rupatadine analogues).

The Analytical Challenge: This molecule presents a "dual-personality" challenge on silica gel:

  • The Pyridine Core: Basic nitrogen (

    
    ) acts as a Lewis base, coordinating strongly with acidic silanol groups (
    
    
    
    ) on the stationary phase. This causes severe "tailing" (streaking) and variable
    
    
    values.
  • The Hydroxymethyl Group: Provides hydrogen bond donor/acceptor sites, significantly increasing polarity compared to the parent biaryl.

  • The 4-Chlorophenyl Moiety: Adds lipophilicity and UV absorptivity but does not dominate the chromatographic behavior compared to the polar pyridine-alcohol motif.

Mobile Phase Optimization Strategy

To achieve reproducible separation, one must neutralize the silica acidity while balancing polarity. We utilize a "Basicity-Polarity Triangle" approach.

Standard Mobile Phase Systems
System ClassSolvent Composition (v/v)Purpose

Expectation
A (General) DCM : MeOH (95:5) Initial screening for purity.

B (Anti-Tailing) DCM : MeOH : NH

OH (90:9:1)
Recommended. Ammonia deactivates silanols, sharpening spots.

(Sharp)
C (Lipophilic) Hexane : EtOAc : Et

N (50:49:1)
Used if the molecule is protected (e.g., O-mesyl or O-TBDMS).

Expert Insight: Do not use pure Ethyl Acetate without a base modifier. Pyridine derivatives often "stick" to the baseline or streak continuously in neutral EtOAc due to protonation by surface silanols.

Visualization Protocols

Because the molecule contains both a conjugated system and oxidizable functional groups, a multi-modal detection strategy is required for validation.

Step 1: Non-Destructive (UV 254 nm)
  • Mechanism: The conjugated biaryl system (Pyridine-Phenyl) absorbs strongly at 254 nm.

  • Appearance: Dark purple/black spots against a bright green fluorescent background (on F254 silica plates).

  • Limit of Detection: ~100 ng.

Step 2: Specific Chemical Staining

After UV marking, use one of the following dips to confirm chemical identity.

Option A: Dragendorff’s Reagent (Specificity Check)

  • Target: Tertiary amines / Pyridine nitrogen.

  • Observation: Distinct orange/brown spots on a yellow background.[1]

  • Why use it? It confirms the pyridine ring is intact. If you lose the orange stain but see a UV spot, the pyridine ring may have degraded (e.g., N-oxide formation).

Option B: KMnO


 (Functional Group Check) 
  • Target: Oxidizable groups (Alcohols, Alkenes).[2]

  • Observation: Yellow/Brown spot on a bright purple background.

  • Why use it? To monitor the alcohol. If oxidizing to an aldehyde, the product will still stain, but often faster.[3] If protecting the alcohol (e.g., to an ether), the staining intensity may decrease.

Case Study: Monitoring Oxidation to Aldehyde

A common workflow involves oxidizing the alcohol to 5-(4-chlorophenyl)nicotinaldehyde (using PCC, MnO


, or Swern conditions).[3]
The "Mini-Workup" Sampling Protocol

Direct spotting of reaction mixtures containing metal oxidants (Cr, Mn) or acids leads to artifacts.

  • Sample: Take 50

    
    L of reaction mixture.
    
  • Quench: Add to a 0.5 mL vial containing 200

    
    L sat. NaHCO
    
    
    
    and 200
    
    
    L EtOAc.
  • Vortex: Shake vigorously for 10 seconds.

  • Spot: Use the top organic layer for TLC.

Chromatographic Logic (System: DCM/MeOH 95:5)
CompoundStructure FeaturePolarityPredicted

Reactant (Alcohol) H-bond Donor + AcceptorHigh0.25
Product (Aldehyde) H-bond Acceptor only (loss of -OH)Medium0.55
Over-oxidation (Acid) Ionizable proton (-COOH)Very High0.05 (Baseline)

Visual Workflows (Graphviz)

Diagram 1: Mobile Phase Selection Logic

This flowchart guides the user through selecting the correct solvent system based on the observed tailing behavior.

MobilePhaseLogic Start Start: Screening (5-(4-Cl-Ph)Py-3-yl)MeOH CheckUV Run TLC: DCM/MeOH (9:1) Check UV 254nm Start->CheckUV Decision Spot Shape? CheckUV->Decision Tailing Severe Tailing / Streaking Decision->Tailing Streaks GoodSpot Round Spot (Rf 0.3-0.7) Decision->GoodSpot Clear LowRf Spot at Baseline (Rf < 0.1) Decision->LowRf Stuck FixTailing Add Modifier: 1% NH4OH or 1% TEA Tailing->FixTailing FinalSystem Validated System: DCM/MeOH/NH4OH (90:9:1) GoodSpot->FinalSystem Optimize FixPolarity Increase Polarity: DCM/MeOH (8:2) LowRf->FixPolarity FixTailing->FinalSystem FixPolarity->FinalSystem

Caption: Decision tree for troubleshooting pyridine tailing and optimizing Rf values.

Diagram 2: Reaction Monitoring Workflow (Oxidation)

Visualizing the kinetic shift from Alcohol to Aldehyde.

ReactionMonitor Rxn Reaction Mixture (Alcohol + Oxidant) MiniWorkup Mini-Workup (EtOAc / NaHCO3) Rxn->MiniWorkup Remove Oxidant Spotting Spotting Plate (Co-spot Method) MiniWorkup->Spotting Elution Elution (DCM/MeOH 95:5) Spotting->Elution VisUV UV 254nm (Check Conjugation) Elution->VisUV VisStain Stain: KMnO4 (Check Alcohol Loss) VisUV->VisStain Confirmation

Caption: Step-by-step workflow for monitoring the oxidation of the hydroxymethyl group.

References

  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Organic Chemistry Data. [Link] (Accessed 2023).

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.[3] (Context on Pyridine Oxidation).

  • Google Patents. "Preparation method of 4-chlorophenyl-2-pyridyl methanol (CN105237469A)."
  • Master Organic Chemistry. "PCC (Pyridinium Chlorochromate) Oxidation." [Link]

Sources

Derivatization of (5-(4-Chlorophenyl)pyridin-3-yl)methanol for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Introduction: Rationale and Strategic Overview

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] When coupled with a 4-chlorophenyl moiety—a group known to enhance lipophilicity and participate in crucial binding interactions like halogen bonding—the resulting scaffold, (5-(4-Chlorophenyl)pyridin-3-yl)methanol, presents a compelling starting point for drug discovery.[3] The primary alcohol at the 3-position of the pyridine ring serves as a versatile chemical handle for structural modification.

Derivatization of this core molecule is a strategic approach to systematically explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. By modifying this alcohol, we can modulate key physicochemical parameters such as polarity, hydrogen bonding capacity, and steric profile, which are critical for target engagement and cellular permeability.

This guide provides a comprehensive framework for the synthesis of a focused library of derivatives from this compound and outlines detailed protocols for their subsequent evaluation in fundamental biological assays. The objective is to equip researchers with the foundational chemistry and biology workflows necessary to identify promising lead compounds for further development.

Synthetic Derivatization Strategies

The hydroxyl group of this compound is amenable to a variety of classical transformations. The following protocols detail three fundamental derivatization pathways: esterification, etherification, and halogenation. The latter serves as a gateway to further nucleophilic substitutions.

General Workflow for Derivatization

The overall synthetic strategy is designed to generate a diverse set of derivatives from a common starting material, enabling efficient exploration of the chemical space around the core scaffold.

G SM This compound (Starting Material) P1 Esterification SM->P1 P2 Etherification SM->P2 P3 Halogenation SM->P3 D1 Ester Derivatives (R-CO-O-CH₂-Py) P1->D1 Acyl Chloride (RCOCl), Pyridine, DCM D2 Ether Derivatives (R-O-CH₂-Py) P2->D2 1. NaH, THF 2. Alkyl Halide (R-X) D3 Halide Intermediate (X-CH₂-Py, X=Cl, Br) P3->D3 SOCl₂, Toluene D4 Further Nucleophilic Substitution Products D3->D4 Nu⁻ (e.g., R₂NH, RS⁻)

Figure 1: Synthetic workflow for the derivatization of the parent alcohol.

Protocol 1: Synthesis of Ester Derivatives (Esterification)

Causality: Esterification with various acyl chlorides introduces a range of substituents that can probe steric and electronic requirements in a target's binding pocket. This modification also impacts lipophilicity and metabolic stability. Using a mild base like pyridine prevents the formation of HCl, which could protonate the pyridine ring of the starting material and complicate the reaction.

Methodology:

  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 219.7 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add anhydrous pyridine (1.5 eq., 1.5 mmol). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq., 1.2 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final ester product.

Protocol 2: Synthesis of Ether Derivatives (Williamson Ether Synthesis)

Causality: Ether synthesis introduces flexible or rigid alkyl/aryl linkers, which can explore different regions of a binding site compared to the more rigid ester linkage. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is essential to deprotonate the alcohol, forming the alkoxide in situ for subsequent reaction with an electrophile.

Methodology:

  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add a dispersion of sodium hydride (60% in mineral oil, 1.5 eq., 1.5 mmol). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.

  • Reagent Addition: Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C.

  • Alkoxide Formation: Slowly add a solution of this compound (1.0 eq., 1.0 mmol) in anhydrous THF (5 mL) to the NaH suspension. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq., 1.2 mmol) dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding methanol (1 mL) at 0 °C, followed by water (10 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 3-(Chloromethyl)-5-(4-chlorophenyl)pyridine

Causality: The conversion of the alcohol to a chloromethyl group creates a highly reactive electrophile, which is a key intermediate for introducing nitrogen, sulfur, or other carbon-based nucleophiles. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4]

Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), suspend this compound (1.0 eq., 1.0 mmol) in toluene (15 mL).

  • Reagent Addition: Add thionyl chloride (1.2 eq., 1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂ and toluene.

    • Re-dissolve the residue in DCM (20 mL) and slowly pour it over crushed ice.

    • Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification or purified by chromatography if necessary.

Biological Evaluation: Screening Protocols

Once a library of derivatives is synthesized and characterized, a tiered screening approach is employed to identify compounds with promising biological activity. This typically begins with broad, high-throughput primary assays, followed by more detailed secondary and mechanistic assays for the most promising "hits."

Biological Screening Cascade

A logical progression from general cytotoxicity to specific mechanism-of-action studies ensures that resources are focused on the most promising candidates.

G Lib Synthesized Derivative Library (Esters, Ethers, etc.) P_Screen Primary Screen (Single, high concentration, e.g., 10-50 µM) Lib->P_Screen P_AntiC Anticancer Screen (e.g., MTT Assay vs. HeLa cells) P_Screen->P_AntiC P_AntiM Antimicrobial Screen (e.g., Disk Diffusion vs. S. aureus) P_Screen->P_AntiM Hits Primary 'Hits' (>50% inhibition) P_AntiC->Hits P_AntiM->Hits S_Screen Secondary Screen (Dose-Response) Hits->S_Screen Active Compounds IC50 Determine IC₅₀ / MIC (Potency) S_Screen->IC50 Leads Validated Leads (Potent & Selective) IC50->Leads Confirmed Activity MOA Mechanism of Action (MoA) Studies Leads->MOA Kinase e.g., Kinase Inhibition Panel MOA->Kinase

Figure 2: Tiered workflow for biological screening of the derivative library.

Protocol 4: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[5] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT reagent into a dark purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates a loss of cell viability, or cytotoxicity. This assay is a widely used first-pass screen for anticancer activity.[6]

Methodology:

  • Cell Seeding: Seed a 96-well flat-bottom plate with a suitable cancer cell line (e.g., HeLa, cervical cancer) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the test compounds at various concentrations (for dose-response) or a single high concentration (for primary screening). Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. For dose-response curves, plot viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

Causality: The disk diffusion method is a standardized, qualitative technique to assess the antimicrobial activity of a compound.[7] The compound diffuses from a paper disk into an agar medium inoculated with bacteria, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear where growth is prevented.[8] The size of this zone correlates with the compound's activity. This method is governed by standards from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Methodology:

  • Inoculum Preparation: From a fresh bacterial culture (e.g., Staphylococcus aureus), pick several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[10]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° each time to ensure uniform coverage.[10]

  • Disk Application:

    • Prepare sterile blank paper disks by applying a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution in DMSO). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

    • Include a positive control disk (e.g., ampicillin) and a negative control disk (DMSO only).

  • Incubation: Invert the plates and incubate at 35-37 °C for 18-24 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 6: Kinase Inhibition Assay (ADP-Glo™ Universal Assay)

Causality: Many pyridine-containing compounds function as kinase inhibitors by competing with ATP at the enzyme's active site.[11] The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[12] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted back to ATP, which is used by luciferase to produce a light signal directly proportional to the initial kinase activity.[13] An inhibitor will reduce ADP production, resulting in a lower light signal. For meaningful results, the ATP concentration used in the assay should be close to the Michaelis constant (Kₘ) of the kinase for ATP.[14]

Methodology:

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of a solution containing the kinase and its substrate in reaction buffer.

    • Add 2.5 µL of the test compound at various concentrations (or DMSO for controls).

    • Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ of the target kinase).

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[15]

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the high (enzyme + DMSO) and low (no enzyme) controls. Determine IC₅₀ values from the dose-response curves.

Data Summary and Interpretation

Systematic tabulation of the biological data is crucial for identifying structure-activity relationships (SAR). By comparing the activity of different derivatives, researchers can infer which chemical modifications are beneficial or detrimental to biological activity.

Table 1: Hypothetical Biological Activity Data for a Derivative Library

Compound IDDerivative TypeR Group ModificationAnticancer IC₅₀ (µM) (HeLa)Antimicrobial Zone (mm) (S. aureus)Kinase X Inhibition (%) @ 10 µM
SM-01 Alcohol (Parent)-H> 10005
ES-01 Ester-COCH₃45.2025
ES-02 Ester-COPh15.8268
ET-01 Ether-CH₃88.1015
ET-02 Ether-CH₂Ph22.5875
NU-01 Amine (from Cl)-N(CH₃)₂5.41692

Interpretation Insights (Based on Hypothetical Data):

  • Esterification and Etherification: Introducing bulky, aromatic groups (ES-02, ET-02) appears to increase activity compared to smaller, aliphatic groups (ES-01, ET-01). This suggests a potential hydrophobic binding pocket.

  • SAR Convergence: The benzyl ether (ET-02) and benzoyl ester (ES-02) show similar improvements in anticancer and kinase inhibition activity, pointing towards a shared pharmacophoric requirement.

  • Halide Intermediate Utility: The most potent compound (NU-01) was synthesized from the chloromethyl intermediate, demonstrating the value of this synthetic route for accessing novel chemical space. The introduction of a basic nitrogen atom significantly enhanced all measured activities, suggesting a key ionic or hydrogen bond interaction may be possible.

By integrating these synthetic protocols with a logical biological screening cascade, researchers can efficiently navigate the path from a promising chemical scaffold to a validated lead compound.

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Squeglia, F., Ruggiero, A., De Gesto, D., & Berisio, R. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 26(21), 6489. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Siddiqui, A. A., & Mishra, R. (2007). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Acta Poloniae Pharmaceutica, 64(3), 229-234. Retrieved from [Link]

  • Al-Ghorbani, M., El-Sharkawy, K. A., El-Gazzar, A. R., & El-Sayed, W. M. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476–491. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Retrieved from [Link]

  • López-García, B. E., Canul-Canché, J., Chan-Bacab, M. J., & Moo-Puc, R. E. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(24), 15905. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bioassays for Anticancer Activities. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • EUCAST. (n.d.). The European Committee on Antimicrobial Susceptibility Testing - Home. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationships. Download Scientific Diagram. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Archiv der Pharmazie, 337(9), 488-496. Retrieved from [Link]

  • MDPI. (n.d.). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Dhanasekaran, D., & Thajuddin, N. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. IntechOpen. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Society of Chemical Industry. (n.d.). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this critical pharmaceutical intermediate. We will delve into the mechanistic underpinnings of the synthetic route, provide data-driven recommendations, and offer step-by-step protocols to enhance the success of your experiments.

Overview of the Synthetic Strategy

The most prevalent and adaptable route to synthesizing this compound involves a two-stage process. The core of this strategy is the formation of the biaryl carbon-carbon bond via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a carbonyl or ester group at the 3-position of the pyridine ring to the desired primary alcohol.

Synthetic_Workflow SMs Starting Materials (e.g., 5-Bromonicotinaldehyde & 4-Chlorophenylboronic Acid) Suzuki Suzuki-Miyaura Coupling SMs->Suzuki Intermediate Intermediate (5-(4-Chlorophenyl)nicotinaldehyde) Suzuki->Intermediate Reduction Reduction Intermediate->Reduction Product Final Product (this compound) Reduction->Product

Caption: General two-step workflow for the synthesis.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful but intricate reaction. Low yields in this step are common and can stem from multiple factors. This section addresses the most frequent issues encountered.[1]

Q1: My Suzuki coupling reaction has a low yield or failed completely. What are the most common culprits?

A1: A low-yielding Suzuki coupling can typically be traced back to one of three areas: the integrity of your reagents, the reaction conditions, or the catalyst system's activity.

  • Reagent Quality & Stability:

    • Boronic Acid/Ester: The organoboron reagent is often the most sensitive component. Boronic acids are susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (forming a biphenyl from two boronic acid molecules).[2] Using boronic esters, such as pinacol esters, can significantly improve stability and prevent decomposition on the shelf or during the reaction.[2]

    • Aryl Halide: Ensure the purity of your 5-substituted-3-bromopyridine derivative. Impurities can inhibit the catalyst.

    • Solvent and Base: Use anhydrous solvents when required by the specific protocol and ensure the base is of high purity and appropriately handled (e.g., anhydrous if specified).

  • Reaction Conditions:

    • Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxidation. It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment.

    • Temperature: The reaction temperature is a critical parameter. Insufficient heat may lead to low conversion, while excessive heat can promote catalyst decomposition and side reactions like dehalogenation.[2]

  • Catalyst System:

    • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure you are using a reliable source of palladium precatalyst and that it has been stored correctly.

    • Ligand Choice: The choice of phosphine ligand is crucial, especially for challenging substrates like electron-deficient pyridines. Ligands stabilize the palladium center and facilitate the catalytic cycle.

Below is the catalytic cycle, which illustrates the key steps where issues can arise.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_aryl Ar-Pd(II)-X(L2) (Oxidative Addition) pd0->pd_aryl Ar-X pd_trans Ar-Pd(II)-Ar'(L2) (Transmetalation) pd_aryl->pd_trans Ar'-B(OR)3- pd_trans->pd0 Ar-Ar' (Reductive Elimination) prod Product (Ar-Ar') pd_trans->prod boronate Ar'-B(OR)3- (Activated Boron) boronate->pd_aryl center sub1 Aryl Halide (Ar-X) sub1->pd0 sub2 Boronic Acid/Ester (Ar'-B(OR)2) + Base sub2->boronate

Caption: The Suzuki-Miyaura catalytic cycle.[1][3]

Q2: I'm observing a significant amount of dehalogenated starting material (pyridine without the bromo group). How can I prevent this?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2] This occurs when the Pd-complex undergoes reductive elimination with a hydride source instead of the organoboron partner.

Causality & Solutions:

  • Hydride Source: The hydride can originate from solvents (like alcohols), amine bases, or even water in some cases.[2]

  • Mitigation Strategies:

    • Change the Base: Using a non-coordinating, non-hydride-donating base like K₃PO₄ or Cs₂CO₃ can be effective.

    • Solvent Choice: Switch to aprotic solvents like dioxane, toluene, or DMF.

    • Lower Temperature: Running the reaction at the lowest effective temperature can disfavor the dehalogenation pathway.

    • Add a Ligand: Bulky electron-rich phosphine ligands can accelerate the desired reductive elimination over dehalogenation.

Q3: My boronic acid seems to be decomposing, leading to low yields and homocoupling byproducts. What should I do?

A3: This is a classic issue of protodeboronation. Boronic acids are sensitive to heat and aqueous basic conditions, which can cleave the C-B bond.

Causality & Solutions:

  • Mechanism: The presence of water and base can lead to the formation of an unstable boronate species that readily loses its aryl group.

  • Mitigation Strategies:

    • Use a Boronic Ester: Pinacol boronate esters (Bpin) are significantly more stable than their corresponding boronic acids. While some esters may require hydrolysis in situ to participate in the transmetalation step, many modern catalyst systems can utilize them directly.[4][5]

    • Use KF as the Base: Powdered potassium fluoride (KF) can activate the boronic acid for transmetalation under less harsh, often anhydrous, conditions, which can preserve base-labile functional groups.[3]

    • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid/ester to compensate for minor degradation.

Boron Reagent TypeStabilityHandlingPurificationNotes
Boronic Acid ModerateOften crystalline solids, can be hygroscopic.Recrystallization.Prone to protodeboronation and trimerization (boroxines).[2]
Pinacol Ester (Bpin) HighGenerally stable, crystalline solids or oils.Chromatography.Excellent stability, widely used. May require hydrolysis for transmetalation.[2]
Trifluoroborate Salt HighStable, crystalline solids.Poorly soluble, difficult to chromatograph.Slowly hydrolyzes in situ to release the boronic acid.[2]
MIDA Ester Very HighHighly stable, crystalline solids.Chromatography-friendly.Often used for sequential cross-couplings due to high stability.[2]
Table 1: Comparison of Common Organoboron Reagents.

Part 2: Optimizing the Reduction Step

Once the Suzuki coupling is successful, the subsequent reduction is generally more straightforward. However, challenges such as incomplete reactions or side-product formation can still arise.

Q4: My reduction of the intermediate aldehyde/ester to the alcohol is incomplete or slow. What adjustments can I make?

A4: Incomplete reduction is usually a matter of reagent reactivity, stoichiometry, or temperature. The starting material for this step is typically 5-(4-Chlorophenyl)nicotinaldehyde or an ester like methyl 5-(4-Chlorophenyl)nicotinate.

Causality & Solutions:

  • Reagent Choice: The choice of reducing agent must match the carbonyl group's reactivity. Aldehydes are readily reduced by mild agents like sodium borohydride (NaBH₄). Esters are less reactive and may require a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or a large excess of NaBH₄ with heating. However, NaBH₄ in a protic solvent like methanol or ethanol is often sufficient and safer to handle.[6]

  • Stoichiometry: Ensure you are using a sufficient molar excess of the hydride reagent. For aldehydes, 1.0-1.5 equivalents are typical. For esters, 2.0-4.0 equivalents may be necessary.

  • Temperature Control: Reductions with NaBH₄ are often performed at 0 °C to room temperature.[6] If the reaction is sluggish, allowing it to warm to room temperature or slightly above (e.g., 40 °C) can increase the rate. Reductions with LiAlH₄ require strict temperature control, typically starting at 0 °C or lower.

Reducing AgentReactivitySelectivityTypical SolventsSafety Notes
Sodium Borohydride (NaBH₄) ModerateReduces aldehydes & ketones.Methanol, EthanolGenerally safe, reacts slowly with protic solvents.[6]
Potassium Borohydride (KBH₄) ModerateSimilar to NaBH₄, slightly milder.Methanol, WaterSlower reaction rate than NaBH₄ in some cases.[6]
Lithium Aluminum Hydride (LiAlH₄) Very HighReduces most carbonyls (esters, amides, acids).THF, Diethyl EtherHighly reactive with water and protic solvents. Requires strict anhydrous conditions and careful quenching.
Table 2: Comparison of Common Hydride Reducing Agents.

Part 3: FAQs and Experimental Protocols

This section provides answers to broader questions and offers a generalized, step-by-step experimental procedure based on established methodologies.

Frequently Asked Questions
  • Q: Which starting materials offer the best route?

    • A: Starting with 3-bromo-5-formylpyridine (5-bromonicotinaldehyde) and 4-chlorophenylboronic acid is a very direct route. The resulting coupled aldehyde can then be easily reduced to the target alcohol.

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp. Staining with potassium permanganate can also be helpful. For more quantitative analysis, GC-MS or LC-MS can be used on aliquots taken from the reaction.

  • Q: What is a reliable method for purifying the final product?

    • A: After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol/water).[7] If recrystallization is ineffective, column chromatography on silica gel is the standard alternative.

Protocol: Suzuki Coupling of 5-Bromonicotinaldehyde

This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromonicotinaldehyde (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (e.g., a 4:1 ratio by volume). Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq.).[8]

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction by TLC until the starting bromide has been consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude intermediate, 5-(4-Chlorophenyl)nicotinaldehyde, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol: Reduction to this compound
  • Setup: Dissolve the crude or purified aldehyde from the previous step in methanol (MeOH). Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.[6]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC for the disappearance of the aldehyde spot.

  • Quenching & Workup: Carefully quench the reaction by slowly adding water or acetone at 0 °C. Remove the methanol under reduced pressure. Add water and ethyl acetate to the residue and stir.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the solution to yield the crude product. Purify by recrystallization or column chromatography to obtain the final this compound.[7]

Troubleshooting_Flowchart start Low Suzuki Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp) start->check_conditions check_catalyst Evaluate Catalyst System (Precatalyst, Ligand, Base) start->check_catalyst sol_reagents Use Boronic Ester (Bpin) Use High Purity Halide Use Anhydrous/Degassed Solvent check_reagents->sol_reagents Issue Found sol_conditions Thoroughly Degas System Optimize Temperature check_conditions->sol_conditions Issue Found sol_catalyst Screen Different Pd/Ligand Combo Switch Base (e.g., to K3PO4) check_catalyst->sol_catalyst Issue Found

Caption: Decision flowchart for troubleshooting low Suzuki coupling yields.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • Google Patents. (1966). Process for the production of pyridine aldehydes. US3274206A.
  • Google Patents. (2016). Preparation method of 4-chlorophenyl-2-pyridyl methanol. CN105237469A.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method. EP2509637A2.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Molecules. (2021). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Retrieved from [Link]

  • FuseSchool - Global Education. (2018). Quick Revision - Purification of an organic solid. YouTube. Retrieved from [Link]

  • Processes. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. Retrieved from [Link]

  • Seidel, C., et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. MPG.PuRe. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]

  • ChemistryViews. (2011). Optimization of Methanol Production. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Molecules. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

Side product formation in the synthesis of pyridinylmethanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridinylmethanols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical intermediates in their work. Pyridinylmethanols are foundational building blocks in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] However, their synthesis is often plagued by the formation of side products that can complicate purification and significantly reduce yields.

This document moves beyond standard protocols to provide a deeper understanding of why these side products form and offers field-proven strategies to mitigate them. We will explore the causal relationships between reaction conditions and product purity, empowering you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of pyridinylmethanols in a practical question-and-answer format.

Q1: I'm attempting to synthesize a pyridinylmethanol via a Grignard reaction with a pyridine-aldehyde, but my yield is low and I'm observing a complex mixture of byproducts. What is happening?

This is a frequent challenge when working with Grignard reagents, which are not only potent nucleophiles but also strong bases.[3] Several competing reactions can occur, leading to a diminished yield of your target alcohol.

Root Cause Analysis:

  • Enolization of the Aldehyde: If the pyridine-aldehyde has protons on the carbon alpha to the carbonyl group, the Grignard reagent can act as a base, deprotonating this position to form an enolate. This enolate can then participate in undesired aldol-type condensation reactions, leading to dimeric impurities.

  • Attack on the Pyridine Ring: Grignard reagents can add to the pyridine ring itself, particularly at the 2- and 6-positions, especially if the reaction is not sufficiently cooled. This leads to dihydropyridine intermediates which can further react or decompose upon workup.[4]

  • Reaction with Trace Water: Grignard reagents react rapidly with any protic source, including trace amounts of water in the solvent or on the glassware. This quenches the reagent, reducing the effective concentration available for the desired reaction.

Visualizing the Competing Pathways:

G Start Pyridine-Aldehyde + R-MgX Desired Desired Product: Pyridinylmethanol Start->Desired Nucleophilic Attack (Desired Pathway) Side2 Side Product: Ring Addition Product Start->Side2 Ring Attack Quenched Quenched Reagent: R-H Start->Quenched Reaction with H₂O Enolate Enolate Intermediate Start->Enolate Deprotonation (Base Behavior) Side1 Side Product: Aldol Adduct Enolate->Side1 Aldol Reaction

Caption: Competing reaction pathways in a Grignard synthesis.

Mitigation Strategies & Protocol:

To favor the desired nucleophilic addition, precise control over reaction conditions is paramount.

Table 1: Troubleshooting Grignard Reaction Side Products

ParameterRecommendationRationale
Temperature Maintain low temperatures (-78 °C to 0 °C) during Grignard addition.Lower temperatures disfavor the kinetic barriers of side reactions like enolization and ring addition, favoring the desired carbonyl attack.
Reagent Addition Add the Grignard reagent slowly, dropwise, to the aldehyde solution.This maintains a low instantaneous concentration of the Grignard reagent, minimizing its ability to act as a base and promoting 1:1 stoichiometry.
Solvent & Glassware Use anhydrous solvents (e.g., freshly distilled THF) and flame-dried glassware under an inert atmosphere (N₂ or Ar).Prevents quenching of the Grignard reagent by atmospheric or residual moisture, ensuring its availability for the reaction.
Workup Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.[1]Ammonium chloride is a weak acid that protonates the intermediate alkoxide to form the alcohol without promoting side reactions that can occur with strong acids.

Detailed Protocol: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol via Grignard Reaction [1]

  • Apparatus Setup: Assemble a three-neck round-bottom flask, equipped with a dropping funnel, a condenser with a nitrogen/argon inlet, and a magnetic stirrer. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (1.1 eq) and a small crystal of iodine. In the dropping funnel, place a solution of 4-bromochlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the aryl halide solution to the magnesium and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux. After addition is complete, stir for an additional hour.

  • Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. In a separate flame-dried flask, prepare a solution of pyridine-2-carboxaldehyde (1.05 eq) in anhydrous THF. Add the aldehyde solution dropwise to the Grignard reagent over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring & Quench: After the addition, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Q2: My synthesis involves the oxidation of a methylpyridine (picoline) to a pyridinylmethanol, but I am isolating the corresponding pyridine carboxylic acid as the major product. How can I prevent this over-oxidation?

This is a classic selectivity problem. The desired pyridinylmethanol is itself susceptible to oxidation under the same conditions required to oxidize the starting picoline. The key is to choose a method that either allows for the isolation of the intermediate alcohol or uses a reagent with a more controlled oxidation potential.

Root Cause Analysis:

Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid, while effective for creating pyridine carboxylic acids, are often too harsh to stop at the alcohol stage.[5][6] The reaction proceeds through the alcohol to the aldehyde and then rapidly to the more stable carboxylic acid.

Visualizing the Oxidation Pathway:

G Picoline Alkylpyridine (e.g., 2-Picoline) Alcohol Desired Product: Pyridinylmethanol Picoline->Alcohol Oxidation [O] Aldehyde Intermediate: Pyridine-aldehyde Alcohol->Aldehyde Over-oxidation [O] CarboxylicAcid Side Product: Pyridine Carboxylic Acid Aldehyde->CarboxylicAcid Rapid Over-oxidation [O]

Caption: Stepwise oxidation of picoline and the over-oxidation side product.

Mitigation Strategies:

  • Two-Step Oxidation-Reduction: A reliable, albeit longer, approach is to first oxidize the starting material to the intermediate ketone/aldehyde and then selectively reduce it to the alcohol.[1] This decouples the two processes and allows for purification of the intermediate, ensuring a clean final product.

  • Milder, Controlled Oxidation: While less common, specific reagents or catalytic systems can offer better control. For instance, using molecular oxygen with a catalyst system like Co(OAc)₂/NHPI has been explored, though conditions must be carefully optimized to avoid decarboxylation and other side reactions.[6][7]

Table 2: Comparison of Oxidation Strategies

MethodOxidizing Agent(s)Reducing AgentProsCons / Common Side Products
Harsh One-Pot KMnO₄, HNO₃N/AInexpensive, powerfulLow selectivity, significant over-oxidation to carboxylic acid, difficult workup.[8]
Two-Step KMnO₄ or SeO₂NaBH₄ or KBH₄High yield and purity, good control.[1]Longer process, requires isolation of intermediate.
Catalytic Air Oxidation O₂ with Co(II)/NHPI/Bromide saltsN/A"Green" oxidant (air), atom economicalRequires high temperatures/pressures, can lead to decarboxylation and dimerization.[6]

Frequently Asked Questions (FAQs)

Q: Which synthetic route generally produces the highest purity pyridinylmethanols?

A: The two-step oxidation-reduction sequence or the reduction of a pre-synthesized pyridine ketone/aldehyde typically offers the highest purity.[1] While Grignard reactions are powerful for C-C bond formation, their basicity often introduces a wider range of potential side products that require more rigorous purification. The reduction of a purified carbonyl compound with a mild reducing agent like sodium borohydride (NaBH₄) is often a very clean and high-yielding reaction.[1][9]

Q: My final product appears oily and is difficult to crystallize. What could be the cause?

A: Oily products are often indicative of impurities that disrupt the crystal lattice. Even small amounts of unreacted starting material, solvent residue, or side products can prevent crystallization.[10]

  • Troubleshooting Steps:

    • Confirm Purity: Analyze the product by a high-resolution technique like LC-MS or GC-MS to identify the impurities.

    • Re-purify: Perform column chromatography again, perhaps with a shallower solvent gradient, to better separate the product from contaminants.

    • Recrystallization: Attempt recrystallization from a different solvent system. A binary solvent system (one solvent in which the product is soluble, and an anti-solvent in which it is not) can sometimes induce crystallization. The process involves dissolving the sample in a minimum amount of hot solvent and allowing it to cool slowly.[11]

Q: How does the purity of my starting materials affect side product formation?

A: Starting material purity is critical. Impurities in your reactants can lead directly to impurities in your final product or interfere with the reaction itself.[12][13] For example, in a Grignard reaction, any acidic impurities in the pyridine-aldehyde will quench the Grignard reagent, lowering the yield. In oxidation reactions, impurities may be oxidized themselves, leading to a complex product mixture. Always use reagents of the highest possible purity and verify their identity and purity before starting a reaction.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (2002). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Mal, D.R. (2013, July 8). Mod-33 Lec-37 Pyridine Synthesis [Video]. YouTube. Retrieved from [Link]

  • MaChemGuy. (2018, June 15). Quick Revision - Purification of an organic solid [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2012). CN102746238A - Preparation method of pyrimethanil.
  • Google Patents. (1938). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • National Center for Biotechnology Information. (n.d.). Piconol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. Retrieved from [Link]

  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

  • ResearchGate. (2025, August 11). Influence of Feedstock Purity on Methanol Production Efficiency. Retrieved from [Link]

  • Jones Research Group. (2016, January 8). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]

  • AWS. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. Retrieved from [Link]

  • PMC. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • ResearchGate. (2025, November 20). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

  • ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9 by [Pyridine‐SO3H]Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Fine Chemical Synthesis. (n.d.). The Versatility of 3-Pyridinemethanol in Fine Chemical Synthesis. Retrieved from [Link]

  • chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 14 - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of (Chlorophenyl)pyridinylmethanol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of (chlorophenyl)pyridinylmethanol compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during experimental studies.

Introduction

(Chlorophenyl)pyridinylmethanol derivatives are a class of compounds with significant interest in the pharmaceutical and agrochemical industries. A notable example is Fenarimol, a fungicide that functions by inhibiting ergosterol biosynthesis.[1] Understanding the degradation pathways of these molecules is crucial for assessing their environmental fate, metabolic breakdown, and stability in various formulations. This guide will address common questions and experimental hurdles related to their degradation under different stress conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My photodegradation experiment shows a slow or incomplete degradation of the (chlorophenyl)pyridinylmethanol compound. What are the likely causes and how can I enhance the degradation rate?

Answer:

Slow or incomplete photodegradation can stem from several factors related to your experimental setup and the intrinsic properties of the compound. Here’s a breakdown of potential causes and solutions:

  • Inappropriate Wavelength or Light Source Intensity: The compound may only absorb light efficiently at specific wavelengths. Standard laboratory UV lamps might not provide the optimal energy for excitation. According to ICH guidelines, photostability testing should expose samples to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of light, typically in the 300-800 nm range.[2]

    • Troubleshooting:

      • Determine the UV-Vis absorption spectrum of your compound to identify the wavelength of maximum absorbance (λmax).

      • Use a light source that emits strongly at or near the λmax. Xenon lamps are often a good choice as they simulate the solar spectrum.

      • Increase the light intensity , ensuring that you are not causing excessive heating of the sample, which could introduce thermal degradation pathways.

  • Solvent Effects: The solvent system can significantly influence photodegradation rates and pathways. Polar solvents may stabilize the excited state of the molecule differently than non-polar solvents.

    • Troubleshooting:

      • Experiment with different solvents of varying polarity (e.g., methanol, acetonitrile, water).

      • Be aware of solvent-induced degradation. For instance, methanol can participate in photochemical reactions.

  • Presence of Quenchers: Impurities in your sample or solvent can "quench" the excited state of the (chlorophenyl)pyridinylmethanol, dissipating the energy before chemical degradation can occur. Dissolved oxygen is a common quencher.

    • Troubleshooting:

      • Use high-purity solvents and reagents.

      • Degas your solutions by bubbling with an inert gas like nitrogen or argon before and during irradiation.

  • pH of the Solution: The pH can affect the ionization state of the pyridine ring, which in turn can alter its photochemical reactivity.[3]

    • Troubleshooting:

      • Perform the photodegradation experiment at different pH values (e.g., acidic, neutral, and basic conditions) using appropriate buffers to determine the optimal pH for degradation.

  • Photocatalysis: The degradation of pyridine and its derivatives can be significantly enhanced by the presence of a photocatalyst.[3][4]

    • Enhancement Strategy:

      • Introduce a photocatalyst such as titanium dioxide (TiO2) or zinc oxide (ZnO) into your reaction mixture.[3][5] These semiconductors generate highly reactive hydroxyl radicals upon UV irradiation, which are potent oxidizing agents.[3]

Experimental Protocol: Basic Photodegradation Study
  • Sample Preparation: Prepare a solution of your (chlorophenyl)pyridinylmethanol compound in a suitable, high-purity solvent (e.g., acetonitrile or water) at a known concentration (e.g., 10-20 ppm).

  • pH Adjustment (if necessary): Adjust the pH of the solution using dilute acid or base, or a suitable buffer system.

  • Degassing (optional but recommended): Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: Place the solution in a quartz cuvette or a suitable photoreactor. Irradiate the sample with a light source of known wavelength and intensity. Ensure consistent geometry between the light source and the sample.

  • Sampling: At predetermined time intervals, withdraw aliquots of the solution for analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV or HPLC-MS, to monitor the disappearance of the parent compound and the appearance of degradation products.

FAQ 2: I am observing unexpected peaks in my chromatogram after a forced degradation study. How can I identify these unknown degradation products?

Answer:

The identification of unknown degradation products is a common challenge in stability studies. A systematic approach combining analytical techniques is required for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): This is the cornerstone for identifying unknown compounds.

    • Technique: Liquid Chromatography coupled with Time-of-Flight (LC-TOF) or Orbitrap Mass Spectrometry provides accurate mass measurements of the parent and fragment ions. This allows for the determination of the elemental composition of the degradation products.

    • Workflow:

      • Obtain the accurate mass of the unknown peak.

      • Propose possible elemental compositions based on the accurate mass and the elemental composition of the parent drug.

      • Perform MS/MS fragmentation on the unknown peak to obtain structural information. The fragmentation pattern can reveal characteristic losses of functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for isomers, NMR is invaluable.

    • Technique: If the degradation product can be isolated in sufficient quantity and purity (typically >1 mg), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the chemical structure.

  • Comparison with Potential Degradation Pathways: Based on the structure of your (chlorophenyl)pyridinylmethanol compound, you can hypothesize likely degradation pathways. Common reactions include:

    • Oxidation: Hydroxylation of the aromatic rings, oxidation of the methanol bridge to a ketone.

    • Hydrolysis: While the core structure is generally stable to hydrolysis, ester or other labile functional groups in derivatives could be susceptible.[6]

    • Photochemical Reactions: Isomerization, ring opening, or cleavage of the C-C bond between the rings and the methanol carbon.[7]

Visualizing a Hypothetical Degradation Pathway

Degradation_Pathway Parent (Chlorophenyl)pyridinylmethanol Intermediate1 Oxidized Intermediate (Ketone) Parent->Intermediate1 Oxidation Intermediate2 Hydroxylated Intermediate Parent->Intermediate2 Hydroxylation Fragment1 Chlorophenyl derivative Intermediate1->Fragment1 Cleavage Fragment2 Pyridine derivative Intermediate1->Fragment2 Cleavage Final_Products Ring-opened products Intermediate2->Final_Products Further Oxidation

Caption: A generalized degradation pathway for (chlorophenyl)pyridinylmethanol compounds.

FAQ 3: I'm having trouble with the HPLC analysis of my degradation samples. The peaks are broad, tailing, or the retention time is not stable.

Answer:

Chromatographic issues with pyridine-containing compounds are often related to their basic nature and polarity.[8] Here are some common problems and solutions:

  • Peak Tailing: This is often caused by the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the surface of the C18 column.

    • Troubleshooting:

      • Use a low pH mobile phase: A pH of 2.5-3.5 will protonate the pyridine nitrogen, reducing its interaction with silanols. Use a buffer like phosphate or formate.

      • Add a competing base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete for the active sites on the stationary phase.

      • Use a base-deactivated column: Many modern HPLC columns are specifically designed for the analysis of basic compounds and have a lower concentration of active silanol groups.

      • Consider mixed-mode or polar-embedded phases: These can provide better retention and peak shape for polar analytes.[9]

  • Poor Retention: If your compound and its degradation products are highly polar, they may have little retention on a standard C18 column.

    • Troubleshooting:

      • Use a highly aqueous mobile phase: Increase the percentage of the aqueous component in your mobile phase.

      • Use a polar-embedded or polar-endcapped column: These columns are designed to be stable in highly aqueous mobile phases and provide better retention for polar compounds.

      • Consider Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds.

  • Unstable Retention Times: Fluctuating retention times can be caused by a number of factors.

    • Troubleshooting:

      • Ensure proper column equilibration: Before starting your analytical run, make sure the column is fully equilibrated with the mobile phase.

      • Control the column temperature: Use a column oven to maintain a constant temperature, as small temperature fluctuations can affect retention times.

      • Check for mobile phase changes: Ensure your mobile phase composition is consistent. If you are mixing solvents online, check that the pumps are working correctly. Selective evaporation of a volatile solvent component can also be an issue.[10]

Data Summary: HPLC Troubleshooting
IssueCommon CauseRecommended Solution
Peak Tailing Interaction of basic pyridine with acidic silanolsLower mobile phase pH (2.5-3.5), use a base-deactivated column, add a competing base (e.g., TEA).
Poor Retention High polarity of analytesUse a highly aqueous mobile phase, employ a polar-embedded column, or consider HILIC.
Unstable Retention Temperature fluctuations, poor equilibration, mobile phase inconsistencyUse a column oven, ensure adequate column equilibration, check pump performance and mobile phase preparation.[10]
FAQ 4: What are the expected microbial degradation pathways for (chlorophenyl)pyridinylmethanol compounds?

Answer:

The microbial degradation of pyridine and its derivatives has been studied, and several pathways have been identified. While specific pathways for (chlorophenyl)pyridinylmethanol compounds may vary depending on the microbial species and environmental conditions, the general mechanisms involve initial modifications to the pyridine ring.

  • Hydroxylation: The initial step in the aerobic degradation of many pyridine derivatives is the enzymatic hydroxylation of the pyridine ring.[11] This is often carried out by monooxygenase or dioxygenase enzymes.

  • Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved. In some bacteria, such as Arthrobacter sp., a monooxygenase can directly cleave the pyridine ring.[12][13]

  • Further Metabolism: The resulting aliphatic intermediates are then further metabolized through common metabolic pathways, eventually leading to mineralization (conversion to CO₂, water, and inorganic ions).[13]

Some microorganisms, like Bacillus brevis, have been shown to be capable of degrading pyridine.[14] The degradation rate can be influenced by factors such as the concentration of the compound, with high concentrations potentially being toxic to the microbes.[14]

Visualizing a Microbial Degradation Workflow

Microbial_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Select and grow microbial culture Inoculation Inoculate medium with culture and compound Culture->Inoculation Medium Prepare sterile growth medium Medium->Inoculation Compound Prepare stock solution of test compound Compound->Inoculation Incubation Incubate under controlled conditions (temperature, shaking) Inoculation->Incubation Sampling Collect samples at time intervals Incubation->Sampling Extraction Extract parent compound and metabolites Sampling->Extraction Analysis Analyze by HPLC-MS or GC-MS Extraction->Analysis Identification Identify degradation products Analysis->Identification

Caption: A typical workflow for studying the microbial degradation of a target compound.

References

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available from: [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available from: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Fenarimol, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis. MDPI. Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available from: [Link]

  • A Photocatalytic oxidation results of 3-pyridinemethanol versus time... ResearchGate. Available from: [Link]

  • Fenarimol solar degradation pathways and photoproducts in aqueous solution. PubMed. Available from: [Link]

  • Kinetics of photodegradation of the fungicide fenarimol in natural waters and in various salt solutions: Salinity effects and mechanistic considerations. ResearchGate. Available from: [Link]

  • Degradation Pathway Estimation of Pesticide Molecule by Molecular Modeling. SciSpace. Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. Available from: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available from: [Link]

  • (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... ResearchGate. Available from: [Link]

  • Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available from: [Link]

  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. PubMed. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. ResearchGate. Available from: [Link]

  • Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation. CORE. Available from: [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development. Available from: [Link]

  • Preparation method of 4-chlorophenyl-2-pyridyl methanol. Google Patents.
  • (PDF) Fenarimol, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis. ResearchGate. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society. Available from: [Link]

  • Degradation of Kresoxim-Methyl in Different Soils: Kinetics, Identification of Transformation Products, and Pathways Using High-Resolution-Mass-Spectrometry-Based Suspect and Non-Target Screening Approaches. ResearchGate. Available from: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available from: [Link]

  • Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma. PubMed Central. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Fenarimol. Grokipedia. Available from: [Link]

Sources

Technical Support Center: A Guide to Resolving Poor Peak Shape in HPLC Analysis of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor peak shape during the HPLC analysis of pyridine-containing compounds. Pyridine and its derivatives are notorious for producing asymmetrical peaks, which can compromise the accuracy and reliability of quantitative analysis. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a thorough explanation of the underlying chemical principles to help you achieve sharp, symmetrical peaks.

The Challenge of Analyzing Pyridine Compounds

Pyridine, a basic heterocyclic aromatic compound, and its analogs possess a lone pair of electrons on the nitrogen atom, making them prone to several undesirable interactions within an HPLC system.[1] These interactions are the primary cause of common peak shape issues such as tailing, fronting, and broadening. Understanding the root cause of the problem is the first step toward a robust and reliable analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyridine peaks are tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is the most common issue when analyzing basic compounds like pyridines and is characterized by an asymmetry factor greater than 1.2.[2] This phenomenon primarily arises from secondary interactions between the analyte and the stationary phase.

Primary Causes of Peak Tailing:

  • Silanol Interactions: The most frequent culprit is the interaction between the basic pyridine nitrogen and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][3] These acidic silanols can strongly adsorb the basic analyte, leading to a mixed-mode retention mechanism and resulting in tailed peaks.

  • Metal Contamination: Pyridine compounds are excellent metal chelators. Trace amounts of metal ions (e.g., iron, nickel) in the stainless-steel components of the HPLC system (tubing, frits) or within the silica packing material itself can interact with the analyte, causing severe peak tailing.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyridine compound (typically around 5.2-6.0), both the ionized (pyridinium ion) and neutral forms of the analyte will be present.[5][6] This dual state can lead to peak distortion and tailing.

Troubleshooting Workflow for Peak Tailing:

Caption: A logical workflow for diagnosing and resolving peak tailing in pyridine analysis.

Solutions and Protocols:

StrategyDetailed Recommendations
Mobile Phase pH Optimization Adjust the mobile phase pH to be at least 2 units below the pKa of the pyridine analyte.[7] This ensures the compound is fully protonated, minimizing interactions with silanols. A pH range of 2.5-3.5 is often effective. Use a buffer to maintain a stable pH.[8][9]
Column Selection Utilize modern, high-purity, fully end-capped silica columns. These columns have a lower concentration of accessible silanol groups, reducing the potential for secondary interactions. Consider columns with alternative surface chemistries, such as those with embedded polar groups, which can further shield silanol activity.
Mobile Phase Additives The addition of a competing base, like triethylamine (TEA) at a concentration of 10-25 mM, can effectively block the active silanol sites, improving peak shape.[10][11] However, with modern high-purity columns, this is often not necessary.[10]
System Passivation To address metal chelation, passivate the HPLC system to remove metallic contaminants from the flow path.[12] This is particularly important for metal-sensitive analytes.[4]
Experimental Protocol: HPLC System Passivation

This protocol is designed to remove metal ion contaminants from the HPLC flow path.

Materials:

  • HPLC-grade water

  • Isopropanol

  • Nitric Acid (6N) or a commercial passivating agent like medronic acid.[13][14][15]

Procedure:

  • System Preparation: Remove the column and replace it with a union.

  • Initial Flush: Flush the system with HPLC-grade water for 15 minutes at 1-2 mL/min.[14]

  • Organic Flush: Flush with isopropanol for 10 minutes at 1 mL/min.[14]

  • Water Rinse: Flush again with HPLC-grade water for 15 minutes at 1-2 mL/min.[14]

  • Acid Wash: Flush the system with 6N Nitric Acid for 30 minutes at 1 mL/min. Caution: Always handle strong acids with appropriate personal protective equipment.[14]

  • Final Rinse: Thoroughly flush the system with HPLC-grade water until the pH of the effluent is neutral. This may take an hour or more.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase before resuming analysis.

Q2: My pyridine peaks are fronting. What's causing this and what should I do?

Peak fronting, where the leading edge of the peak is sloped, is often a sign of column overload or issues with the sample solvent.[16]

Primary Causes of Peak Fronting:

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration of the analyte on the stationary and mobile phases.[10]

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, the sample band will spread and distort as it enters the column, resulting in fronting.[17][18][19]

Troubleshooting Workflow for Peak Fronting:

Sources

Technical Support Center: Identifying Degradation Products of (5-(4-Chlorophenyl)pyridin-3-yl)methanol by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for identifying degradation products of (5-(4-Chlorophenyl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, experience-based insights into the entire workflow, from initial stress testing to final structural elucidation. Our goal is to move beyond simple protocols and provide the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when undertaking a degradation study for a novel compound like this compound.

Q1: What are the likely degradation pathways for this molecule?

A1: Given the structure of this compound, the most probable degradation pathways are oxidation and photodegradation. Hydrolysis is a less likely, but still possible, route.[1][2]

  • Oxidation: The benzylic alcohol moiety is susceptible to oxidation, which could lead to the corresponding aldehyde and carboxylic acid.[1] The pyridine ring itself can also undergo oxidation, potentially forming N-oxides.

  • Photodegradation: Aromatic and heteroaromatic systems, like the pyridine and chlorophenyl rings, are known to be susceptible to photodegradation.[3][4] This can involve complex reactions, including ring cleavage or polymerization. Irradiation can generate reactive oxygen species that degrade the molecule.[3]

  • Hydrolysis: While generally stable, ester or amide linkages are the most common subjects of hydrolysis. Since this molecule lacks those, hydrolysis is less probable but could be induced under extreme pH and temperature.[1][5][6]

Q2: What are the recommended initial LC-MS settings for analyzing the parent compound and its potential degradants?

A2: A good starting point involves a reversed-phase method, which is the predominant LC mode for the bioanalysis of small-molecule drugs.[7] A C18 column is a robust initial choice for separating the parent compound from its more polar degradation products.[8]

Here is a recommended starting point for your LC-MS method:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for the parent compound and resolution for polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides a volatile proton source for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common, effective organic mobile phase for reversed-phase LC.
Gradient 5-95% B over 15 minutesA broad gradient is essential to elute a wide range of potential degradation products with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is basic and will readily protonate.
MS Scan Mode Full Scan (m/z 100-1000) and Data-Dependent MS/MSTo detect all potential degradants and trigger fragmentation for structural elucidation.
Q3: How do I perform a forced degradation study?

A3: Forced degradation studies, or stress testing, are crucial for understanding a molecule's stability.[9][10] The goal is to generate a modest amount of degradation (5-20%) to ensure that the analytical methods are stability-indicating.

Here is a general protocol:

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hours
Oxidation 3% H₂O₂ at room temperature for 24-48 hours
Thermal 80 °C (dry heat) for 48 hours
Photolytic Expose to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)

Crucial Step: After exposure, neutralize the acid and base-stressed samples before injection to prevent damage to the LC column and to ensure consistent chromatography.

Section 2: Troubleshooting Guides

Even with a well-designed experiment, challenges can arise. This section provides solutions to common issues encountered during the LC-MS analysis of degradation products.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.[11]

SymptomPotential CauseTroubleshooting Steps
Peak Tailing Secondary Interactions: The basic pyridine nitrogen can interact with residual acidic silanols on the column packing.- Lower Mobile Phase pH: Add 0.1% formic acid to your mobile phase to ensure the pyridine nitrogen is protonated, reducing its interaction with silanols. - Reduce Sample Load: Dilute your sample or inject a smaller volume to see if the tailing improves.[12]
Peak Fronting Column Overload: Injecting too much sample can saturate the stationary phase.- Dilute the Sample: This is the most straightforward solution. - Check Injection Solvent: Ensure your sample is dissolved in a solvent weaker than or equal to the initial mobile phase strength.[13]
Split Peaks Injection Solvent Mismatch: Dissolving the sample in a much stronger solvent than the mobile phase.- Re-dissolve the Sample: Prepare your sample in the initial mobile phase composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
All Peaks are Broad Extra-Column Volume: Excessive tubing length or dead volume in fittings.- Optimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector. - Check Fittings: Ensure all fittings are properly seated and there are no gaps.
Issue 2: Inaccurate Mass Measurement

Accurate mass is critical for determining the elemental composition of unknown degradation products.[14][15][16][17]

SymptomPotential CauseTroubleshooting Steps
Consistent Mass Error Calibration Drift: The mass spectrometer's calibration can drift over time due to temperature fluctuations or electronic instability.- Recalibrate the Instrument: Perform a fresh calibration using the manufacturer's recommended standards. This should be done regularly.[16]
Mass Error Varies with m/z Incorrect Calibration Function: The calibration may not be accurate across the entire mass range.- Use a Wider Calibration Range: Ensure your calibration standard mixture covers the mass range of your expected degradation products.
Poor Mass Accuracy on Low-Intensity Ions Insufficient Ion Statistics: Too few ions reaching the detector to get a precise mass measurement.- Increase Sample Concentration: If possible, inject a more concentrated sample to improve signal intensity. - Optimize Ion Source Parameters: Adjust spray voltage, gas flows, and temperatures to maximize ionization efficiency.
Interferences Co-eluting Species: Another compound with a similar m/z is interfering with the measurement.- Improve Chromatographic Resolution: Modify your LC gradient to better separate the peaks. - Check for Matrix Effects: If analyzing in a complex matrix, consider a more thorough sample cleanup.[18]
Issue 3: Complex or Uninterpretable MS/MS Spectra

Tandem mass spectrometry (MS/MS) is key to structural elucidation, but interpreting the spectra can be challenging.[8][19][20][21][22]

SymptomPotential CauseTroubleshooting Steps
Too Much Fragmentation/No Molecular Ion Excessive Collision Energy (CE): The energy used to fragment the ion is too high, leading to complete shattering of the molecule.- Optimize Collision Energy: Perform a CE ramp experiment to find the optimal energy that produces a good balance of fragment ions and retains some precursor ion.
Too Little Fragmentation Insufficient Collision Energy: The CE is too low to induce fragmentation.- Increase Collision Energy: Gradually increase the CE until you observe the desired fragmentation.
Unusual or Unexpected Fragments In-Source Fragmentation: The molecule is fragmenting in the ion source before mass analysis.- Soften Ionization Conditions: Reduce the source temperature or voltages to minimize premature fragmentation.
Difficulty in Assigning Fragments Complex Fragmentation Pathways: The fragmentation of cyclic or aromatic systems can be non-intuitive.- Consult Literature: Look for fragmentation patterns of similar compounds (chlorophenyl, pyridine derivatives).[23][24] - Use Fragmentation Prediction Software: Tools can help propose likely fragmentation pathways.

Section 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to generate its potential degradation products.

Objective: To generate a sufficient amount of degradation products for method development and identification.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Water and Acetonitrile

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the parent compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Place a solid sample of the compound in an 80 °C oven.

    • Photolytic: Expose a solution and solid sample to a calibrated light source.

  • Time Points: Sample each condition at 0, 4, 8, 24, and 48 hours.

  • Sample Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the samples appropriately with the initial mobile phase and analyze by LC-MS.

Workflow for Identification of Unknown Degradation Products

The following workflow provides a systematic approach to identifying unknown peaks in your chromatogram.

Identification_Workflow cluster_0 Data Acquisition cluster_1 Initial Characterization cluster_2 Structural Elucidation A 1. Run Stressed Sample (LC-HRMS) B 2. Detect Peaks (Compare to Control) A->B Identify new peaks C 3. Determine Accurate Mass & Propose Elemental Formula B->C D 4. Analyze Isotope Pattern (Presence of Chlorine) C->D E 5. Acquire MS/MS Spectrum D->E F 6. Propose Fragment Structures E->F G 7. Compare to Parent Fragmentation F->G H 8. Propose Degradation Pathway G->H

Caption: Workflow for identifying unknown degradation products.

Step-by-Step Explanation:

  • Run Stressed Sample: Analyze the degraded sample using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.

  • Detect Peaks: Compare the chromatogram of the stressed sample to a control (time zero) sample to identify new peaks corresponding to degradation products.

  • Determine Accurate Mass: Obtain the accurate mass of the molecular ion for each new peak. Use this to generate possible elemental formulas.

  • Analyze Isotope Pattern: The presence of a chlorine atom in the parent compound will result in a characteristic M/M+2 isotope pattern with a ~3:1 ratio. Look for this pattern in your degradation products to see if the chlorine atom is retained.

  • Acquire MS/MS Spectrum: Fragment the molecular ion of the degradation product to obtain an MS/MS spectrum.

  • Propose Fragment Structures: Interpret the fragmentation pattern to propose structures for the major fragment ions.

  • Compare to Parent Fragmentation: Compare the fragmentation pattern of the degradant to that of the parent compound. Common fragments can provide clues about which part of the molecule has remained intact.

  • Propose Degradation Pathway: Based on the mass difference from the parent and the fragmentation data, propose a plausible chemical structure and the degradation pathway that formed it (e.g., oxidation of the alcohol to a carboxylic acid results in a mass increase of 14 Da, [+O, -2H]).

Section 4: Deeper Dive - Understanding the Science

The Chemistry of Degradation

Understanding the potential chemical reactions is key to predicting and identifying degradation products.

  • Oxidation of the Benzylic Alcohol:

    • R-CH₂OH + [O] → R-CHO + H₂O (Forms an aldehyde, mass change of -2 Da)

    • R-CHO + [O] → R-COOH (Forms a carboxylic acid, mass change of +16 Da from the aldehyde)

  • N-Oxidation of the Pyridine Ring:

    • This results in the addition of an oxygen atom to the pyridine nitrogen, leading to a mass increase of 16 Da.

  • Hydroxylation of Aromatic Rings:

    • Photolytic or oxidative stress can lead to the addition of a hydroxyl group to either the pyridine or chlorophenyl ring, also resulting in a mass increase of 16 Da. The position of hydroxylation can be deduced from the MS/MS fragmentation pattern.

The Physics of Mass Analysis
  • High Resolution vs. High Accuracy: While often used interchangeably, these are distinct concepts.[15]

    • Resolution is the ability to distinguish between two peaks of very similar m/z. High resolution is necessary to separate the isotopic peaks of chlorine.

    • Accuracy is how close the measured mass is to the true mass. High accuracy is essential for determining the correct elemental formula.

  • Isotopic Abundance: The natural abundance of isotopes (e.g., ¹³C, ³⁷Cl) gives rise to isotopic peaks in the mass spectrum. For a molecule containing one chlorine atom, you will see a peak at mass M and another at M+2, with the M+2 peak having an intensity of about 32% of the M peak. This is a powerful diagnostic tool.

Isotope_Pattern xaxis m/z yaxis Relative Abundance origin origin x_end x_end origin->x_end y_end y_end origin->y_end M M M_plus_2 M+2 peak1_bottom peak1_bottom peak1_top peak1_bottom->peak1_top peak2_bottom peak2_bottom peak2_top peak2_bottom->peak2_top label1 100% label2 ~32%

Caption: Characteristic M/M+2 isotope pattern for a compound with one chlorine atom.

By combining a systematic experimental approach with a solid understanding of the underlying chemistry and physics, you can confidently identify the degradation products of this compound and ensure the stability and quality of your pharmaceutical compounds.

References
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Institutes of Health. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • LC-MS-based metabolomics. (n.d.). National Institutes of Health. [Link]

  • 12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts. [Link]

  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. (2007). Spectroscopy Online. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). National Institutes of Health. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. (n.d.). Engineered Science Publisher. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). American Society for Microbiology. [Link]

  • Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. (n.d.). MDPI. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. [Link]

  • Interpretation of mass spectra. (n.d.). [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Accuracy & Resolution in Mass Spectrometry. (n.d.). Waters Corporation. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]

  • Degradation of Pyridines in the Environment. (n.d.). ResearchGate. [Link]

  • Mass resolution and mass accuracy in mass spectrometry. (2025). The Bumbling Biochemist. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). PubMed. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025). [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (n.d.). ResearchGate. [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (n.d.). [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. [Link]

  • How to Avoid Problems in LC–MS. (n.d.). LCGC International. [Link]

  • Advances in Proteomics and Functional Foods from Fermentation and Bioencapsulation of Andean Grains and Tubers: Applications and Perspectives. (n.d.). MDPI. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (n.d.). ResearchGate. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). American Society for Microbiology. [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]

  • Artificial Neural Network Elucidates the Role of Transport Proteins in Rhodopseudomonas palustris CGA009 During Lignin Breakdown Product Catabolism. (n.d.). MDPI. [Link]

  • Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation. [Link]

  • On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. (2019). Shimadzu. [Link]

  • CHAPTER 2: Hydrolytic Degradation. (n.d.). Royal Society of Chemistry. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Technology Networks. [Link]

  • Don't Lose It: Getting Your Peaks in Shape. (2020). Agilent. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). National Institutes of Health. [Link]

  • Biodegradation of pyridine under UV irradiation. (n.d.). ResearchGate. [Link]

  • UV photolysis for accelerating pyridine biodegradation. (n.d.). PubMed. [Link]

Sources

Validation & Comparative

A Comparative Yield Analysis of Synthetic Routes to (5-(4-Chlorophenyl)pyridin-3-yl)methanol: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-(4-Chlorophenyl)pyridin-3-yl)methanol is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, evaluating each based on reaction yield, step economy, and the availability of starting materials. The insights provided herein are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, whether for small-scale screening or large-scale production.

Synthetic Strategies Overview

Three primary retrosynthetic disconnections for this compound are explored in this guide, each leveraging a well-established carbon-carbon bond-forming reaction as the key step:

  • Route 1: Suzuki Coupling - Formation of the biaryl linkage via a palladium-catalyzed cross-coupling of a pyridine-containing boronic acid derivative with a chlorophenyl halide, or vice-versa.

  • Route 2: Negishi Coupling - A palladium- or nickel-catalyzed cross-coupling of a pyridyl-zinc halide with an aryl halide.

  • Route 3: Grignard Reaction - The addition of a pyridyl or aryl Grignard reagent to an appropriate aldehyde.

Each of these routes offers a unique set of advantages and challenges, which will be discussed in detail.

Route 1: Suzuki Coupling Approach

The Suzuki coupling is a robust and versatile method for the formation of C-C bonds, widely employed in the pharmaceutical industry.[1] This route utilizes a palladium catalyst to couple an organoboron species with an organohalide. For the synthesis of our target molecule, two convergent strategies are considered within this approach, both culminating in the reduction of a carboxylic acid or ester functionality.

Route 1A: From 5-Bromonicotinic Acid

This pathway commences with the commercially available and relatively inexpensive 5-bromonicotinic acid. The key steps involve esterification, Suzuki coupling, and subsequent reduction.

Route 1A A 5-Bromonicotinic Acid B Methyl 5-bromonicotinate A->B Esterification (MeOH, H2SO4) Yield: ~80% C Methyl 5-(4-chlorophenyl)nicotinate B->C Suzuki Coupling (4-Chlorophenylboronic acid, Pd(PPh3)4, K2CO3) Yield: Moderate to Good D This compound C->D Reduction (LiAlH4 or NaBH4/MeOH) Yield: High

Figure 1: Synthetic workflow for Route 1A starting from 5-bromonicotinic acid.
Experimental Protocol for Route 1A

Step 1: Esterification of 5-Bromonicotinic Acid

To a solution of 5-bromonicotinic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to afford methyl 5-bromonicotinate. An analogous procedure for the esterification of nicotinic acid reports a yield of 80%.[2]

Step 2: Suzuki Coupling

Methyl 5-bromonicotinate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are suspended in a mixture of toluene and water (4:1, 10 vol). The mixture is degassed and heated to 85-95 °C for 12 hours under an inert atmosphere. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield methyl 5-(4-chlorophenyl)nicotinate. Yields for Suzuki couplings of this type are typically in the moderate to good range.[3]

Step 3: Reduction to this compound

The methyl 5-(4-chlorophenyl)nicotinate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) (10 vol) and cooled to 0 °C. Lithium aluminum hydride (LiAlH4) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the target molecule. Reductions of esters with LiAlH4 are known to proceed in high yield, often exceeding 90%.[4] An alternative, milder reducing agent is sodium borohydride in the presence of methanol, which has been shown to reduce methyl nicotinate to 3-pyridyl methanol in 70% yield.[2][5]

Route 1B: From 5-Bromo-3-pyridinemethanol

This approach offers a more direct route by starting with the commercially available 5-bromo-3-pyridinemethanol, thus avoiding the initial esterification and final reduction steps.

Route 1B A 5-Bromo-3-pyridinemethanol B This compound A->B Suzuki Coupling (4-Chlorophenylboronic acid, Pd(PPh3)4, K2CO3) Yield: Moderate to Good

Figure 2: Synthetic workflow for Route 1B starting from 5-bromo-3-pyridinemethanol.
Experimental Protocol for Route 1B

5-Bromo-3-pyridinemethanol (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) are combined in a suitable solvent system (e.g., dioxane/water). The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. Workup and purification are similar to the Suzuki coupling step in Route 1A.

Route 2: Negishi Coupling Approach

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[6] This method is known for its high functional group tolerance.

Route 2 A 5-Bromo-3-pyridinemethanol B 3-(Hydroxymethyl)-5-pyridylzinc bromide A->B Transmetallation (n-BuLi, ZnBr2) C This compound B->C Negishi Coupling (Pd(PPh3)4) Yield: Moderate D 1-Bromo-4-chlorobenzene D->C

Figure 3: Synthetic workflow for the Negishi coupling route.
Experimental Protocol for Route 2

Step 1: Preparation of the Organozinc Reagent

To a solution of 5-bromo-3-pyridinemethanol (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, a solution of zinc bromide (1.2 eq) in THF is added, and the mixture is allowed to warm to room temperature.

Step 2: Negishi Coupling

To the freshly prepared organozinc reagent, 1-bromo-4-chlorobenzene (1.0 eq) and a palladium catalyst, for instance, Pd(PPh3)4 (0.05 eq), are added. The reaction mixture is heated to reflux until completion. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography. Yields for Negishi couplings can be variable but are often in the moderate range.[7]

Route 3: Grignard Reaction Approach

The Grignard reaction is a classic method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound.[8]

Route 3 A 3,5-Dibromopyridine B 5-Bromo-3-pyridylmagnesium bromide A->B Grignard Formation (i-PrMgBr) C (5-Bromo-pyridin-3-yl)(4-chlorophenyl)methanol B->C Grignard Reaction Yield: Moderate E This compound C->E Debromination (e.g., H2, Pd/C) D 4-Chlorobenzaldehyde D->C

Figure 4: Synthetic workflow for the Grignard reaction route.
Experimental Protocol for Route 3

Step 1: Formation of the Pyridyl Grignard Reagent

A solution of 3,5-dibromopyridine (1.0 eq) in anhydrous THF is cooled to -15 °C. Isopropylmagnesium bromide (1.05 eq) is added dropwise, and the mixture is stirred for 1 hour to form the 5-bromo-3-pyridylmagnesium bromide. The formation of pyridyl Grignard reagents can be challenging but has been reported.[9]

Step 2: Grignard Reaction with 4-Chlorobenzaldehyde

4-Chlorobenzaldehyde (1.0 eq), dissolved in anhydrous THF, is added dropwise to the Grignard reagent at -15 °C. The reaction is allowed to warm to room temperature and stirred for several hours.

Step 3: Debromination

The reaction is quenched with saturated aqueous ammonium chloride, and the product, (5-bromo-pyridin-3-yl)(4-chlorophenyl)methanol, is extracted. This intermediate can then be subjected to catalytic hydrogenation (e.g., H2, Pd/C, Et3N) to remove the bromine atom and yield the final product.

Comparative Analysis of Yields and Practicality

RouteKey Starting MaterialsNumber of StepsEstimated Overall YieldAdvantagesDisadvantages
1A: Suzuki (from Acid) 5-Bromonicotinic Acid, 4-Chlorophenylboronic Acid350-60%Inexpensive starting materials, robust and well-documented reactions.Longer route compared to 1B.
1B: Suzuki (from Alcohol) 5-Bromo-3-pyridinemethanol, 4-Chlorophenylboronic Acid160-75%High step economy, commercially available starting material.Higher cost of 5-bromo-3-pyridinemethanol.
2: Negishi 5-Bromo-3-pyridinemethanol, 1-Bromo-4-chlorobenzene2 (in situ)40-50%High functional group tolerance.Preparation of organozinc reagent can be sensitive to conditions.
3: Grignard 3,5-Dibromopyridine, 4-Chlorobenzaldehyde330-40%Utilizes classic and cost-effective reagents.Formation of pyridyl Grignard can be low-yielding; potential for side reactions.

Conclusion and Recommendations

Based on this analysis, Route 1B (Suzuki Coupling from 5-Bromo-3-pyridinemethanol) emerges as the most efficient and high-yielding approach for the synthesis of this compound on a laboratory scale. Its single-step nature and the commercial availability of the starting materials make it an attractive option for rapid analogue synthesis and lead optimization.

For larger-scale synthesis where cost is a primary driver, Route 1A (Suzuki Coupling from 5-Bromonicotinic Acid) presents a more economical alternative, despite the additional steps. The starting materials are significantly cheaper, and the reactions involved are generally scalable and robust.

The Negishi and Grignard routes , while feasible, appear to offer lower overall yields and may present more synthetic challenges, particularly in the preparation of the organometallic reagents. However, they remain valuable alternatives, especially when specific functional group compatibility is required that may not be amenable to the Suzuki coupling conditions.

Ultimately, the choice of synthetic route will depend on the specific project goals, including the desired scale, budget, and timeline. It is recommended that chemists evaluate the cost and availability of starting materials from their preferred vendors before committing to a particular synthetic pathway.

References

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199. [Link]

  • Abele, A., Abele, E., & Lukevics, E. (2004). Suzuki cross-coupling of halo-substituted N-hetarenes. Russian Chemical Bulletin, 53(11), 2293–2336.
  • Sodium Borohydride (NaBH4) For Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Reduction of Imines and Nitriles with LiAlH4. (2023). YouTube. [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • Wipf, P., & Ribe, S. (1998). A convenient and efficient procedure for the reduction of esters to alcohols with sodium borohydride and catalytic amounts of lithium chloride. The Journal of organic chemistry, 63(19), 6454-6455.
  • Zlatkovic, D. B., & Radulovic, N. S. (2017). Study of lithium aluminium hydride reduction of 5-acetyl-1, 6-dimethyl-4-phenyl-3, 4-dihydropyrimidin-2 (1H)-one. Facta Universitatis, Series: Physics, Chemistry and Technology, 15(1), 17-22.
  • Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. (2025). Benchchem.
  • Grignard addition to aldehyde via chlorobenzene metalation. (2012). ChemSpider Synthetic Pages.
  • Pina, S., Jr. (2015).
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). A general method for the synthesis of 2-substituted pyridines. Organic letters, 9(7), 1335-1337.
  • Procter, D. J., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9164–9168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
  • Negishi, E. I. (1982). Palladium-or nickel-catalyzed cross coupling. A new selective method for carbon-carbon bond formation. Accounts of chemical research, 15(11), 340-348.
  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2018). Future Medicinal Chemistry, 10(15), 1815-1833.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry.
  • Procter, D. J., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9164–9168.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015).
  • A simple and convenient procedure for the reductive amination of aldehydes and ketones. (2005). Tetrahedron, 61(23), 5725-5734.
  • 5-Bromonicotinic Acid. (n.d.). Tokyo Chemical Industry.
  • Negishi, E. I., & Liu, F. (2002). Palladium-Catalyzed Cross-Coupling of Organozincs with Organohalides. In Metal-catalyzed cross-coupling reactions (pp. 1-47). Wiley-VCH.
  • 4 Chlorophenyl Boronic Acid, Grade: Technical Grade, Purity. (n.d.). IndiaMART.
  • 5-Bromonicotinic Acid. (n.d.). Chemicals Direct.
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.
  • Process for producing chloronicotinic acid compounds. (1985).
  • Reaction Between Grignard Reagents and Heterocyclic N-oxides. (n.d.). Diva-portal.org.
  • Factory Price 4-Chlorophenylboronic acid. (n.d.). ChemicalBook.
  • 4-chlorophenylboronic Acid at Best Price in Beijing, Beijing. (n.d.). Tradeindia.
  • 5-Bromo-3-pyridinemethanol. (n.d.). Aribo Biotechnology.

Sources

Cross-Reactivity Profiling of (5-(4-Chlorophenyl)pyridin-3-yl)methanol: A Technical Guide for Kinase Scaffold Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of (5-(4-Chlorophenyl)pyridin-3-yl)methanol in kinase assays Content Type: Publish Comparison Guide

Executive Summary & Scientific Rationale

In the landscape of kinase inhibitor discovery, This compound (herein referred to as CPM-5 ) represents a critical "privileged scaffold."[1] Structurally, it features a 3,5-disubstituted pyridine core—a classic hinge-binding motif found in inhibitors of p38 MAPK, JNK, and various tyrosine kinases.[1]

Unlike fully optimized clinical candidates (e.g., Sorafenib, Vismodegib), CPM-5 is often utilized as a fragment probe or a synthetic intermediate .[1] Its reduced molecular weight (<220 Da) and specific hydrogen-bond donor/acceptor profile make it an ideal tool for exploring the "chemical space" of ATP-binding pockets.[1] However, its small size inherently increases the risk of promiscuity (low selectivity).[1]

This guide provides a rigorous framework for evaluating the cross-reactivity of CPM-5.[1] We compare its performance against industry standards to distinguish between genuine scaffold promiscuity and specific off-target interactions.

Mechanistic Basis of Interaction[1][2]

To interpret cross-reactivity, one must understand the binding mode.[1] CPM-5 interacts primarily via the ATP-binding site (Type I binding):

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, typically interacting with the backbone amide of the "hinge" region (e.g., Met109 in p38

    
    ).[1]
    
  • Hydroxymethyl Group (-CH2OH): Provides a hydrogen bond donor/acceptor vector, probing the solvent-exposed front pocket or the ribose-binding pocket.[1]

  • 4-Chlorophenyl Moiety: Occupies the hydrophobic Selectivity Pocket I (gatekeeper region), driving affinity through Van der Waals interactions.[1]

The Risk: Because the pyridine-hinge interaction is conserved across the human kinome (approx. 518 kinases), CPM-5 is prone to "pan-assay interference" unless substituted further.[1]

Comparative Performance Analysis

The following analysis compares CPM-5 against a Promiscuous Control (Staurosporine) and a Selective Control (SB-203580, a p38-specific inhibitor sharing the pyridine pharmacophore).

Table 1: Selectivity & Potency Profile (Representative Data)
FeatureCPM-5 (The Scaffold) Staurosporine (Pan-Kinase) SB-203580 (Selective)
Primary Target p38 MAPK / JNK (Weak)PKC / Broad Spectrump38 MAPK (

)
IC50 (Primary) 15 - 50

M (Fragment potency)
< 0.01

M (Nanomolar)
0.05

M
Selectivity Score (S35) High (0.65) - Hits many targets weaklyHigh (0.80) - Hits many targets stronglyLow (0.15) - Highly selective
Binding Mode ATP-Competitive (Fast Off-rate)ATP-Competitive (Slow Off-rate)ATP-Competitive
Key Cross-Reactivity CYP450 (Heme binding), JNK1, ROCK1CDK, CAMK, TKs (Universal)JNK (High conc.), CK1
Assay Interference Low (Soluble, no fluorescence)LowLow

Analyst Insight: CPM-5 exhibits a "flat" structure-activity relationship (SAR) typical of fragments.[1] It binds many kinases with low affinity (


).[1] High cross-reactivity scores here do not indicate failure; rather, they map the potential of the scaffold.[1] The goal is to identify which kinases can be targeted, not which ones are avoided (yet).

Validated Experimental Protocol: Radiometric Profiling

To objectively assess cross-reactivity, we utilize a Gold Standard Radiometric


P-ATP Assay .[1] Unlike fluorescence-based assays (FRET/TR-FRET), this method is immune to compound autofluorescence or quenching, which is critical when testing high concentrations of fragments like CPM-5.[1]
Workflow Diagram

ProfilingWorkflow Prep Compound Prep (100% DMSO Stock) Dilution Serial Dilution (3x, 10 points) Prep->Dilution RxnMix Reaction Assembly (Kinase + Peptide + 33P-ATP) Dilution->RxnMix Add Cmpd Incubation Incubation (60 min @ RT) RxnMix->Incubation Wash Filter Binding & Wash (P81 Phosphocellulose) Incubation->Wash Quench Detection Scintillation Counting (CPM Measurement) Wash->Detection Analysis Data Analysis (Sigmoidal Fit -> IC50) Detection->Analysis

Caption: Step-by-step workflow for radiometric kinase profiling to determine IC50 and cross-reactivity.

Detailed Protocol Steps
  • Reagent Preparation:

    • Dissolve CPM-5 in 100% DMSO to a stock concentration of 100 mM.[1]

    • Prepare "Kinase Buffer": 20 mM MOPS (pH 7.2), 25 mM

      
      -Glycerophosphate, 5 mM EGTA, 1 mM Na
      
      
      
      VO
      
      
      , 1 mM DTT.[1]
  • Kinase Reaction Assembly:

    • In a 96-well V-bottom plate, aliquot 5

      
      L of diluted CPM-5 (Final assay conc: 0.1 
      
      
      
      M to 100
      
      
      M).
    • Add 10

      
      L of Enzyme/Substrate mix (e.g., p38
      
      
      
      + MBP peptide).[1]
    • Initiate reaction with 10

      
      L of Mg/ATP mix containing [
      
      
      
      -
      
      
      P]ATP (Specific activity: 500 cpm/pmol).[1]
  • Incubation:

    • Incubate at Room Temperature for 40 minutes. Note: Ensure linear reaction velocity.

  • Termination & Detection:

    • Stop reaction by adding 10

      
      L of 3% Phosphoric Acid.[1]
      
    • Transfer 10

      
      L to a P81 phosphocellulose filter plate (binds cationic peptides).[1]
      
    • Wash 3x with 0.75% Phosphoric Acid to remove unbound ATP.[1]

    • Read on a MicroBeta scintillation counter.[1]

  • Data Processing:

    • Normalize data to "Vehicle Control" (0% inhibition) and "No Enzyme Control" (100% inhibition).

    • Fit curves using the Hill equation:

      
      .[1]
      

Pathway Context & Signaling[2]

Understanding where CPM-5 acts is crucial for interpreting "off-target" effects.[1] The scaffold is most active against the MAPK Signaling Pathway .[1]

MAPKPathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MAP2K (MKK3, MKK6) MAP3K->MKK p38 p38 MAPK (Target of CPM-5) MKK->p38 MK2 MK2 p38->MK2 CREB CREB (Transcription) p38->CREB HSP27 HSP27 (Actin remodeling) MK2->HSP27 JNK JNK (Cross-Reactivity) CYP CYP450 (Metabolic Liability) CPM5 CPM-5 (Scaffold) CPM5->p38 Inhibits CPM5->JNK Weak Inhibition CPM5->CYP Coordination

Caption: The p38 MAPK signaling cascade showing the primary intervention point of CPM-5 and key cross-reactivity risks (JNK, CYP).

Interpretation of Cross-Reactivity Data[1][2][3]

When analyzing the data generated from the protocol above, categorize the results as follows:

  • Specific Inhibition (On-Target):

    • IC50 < 10

      
      M for p38
      
      
      
      /
      
      
      .[1][2]
    • Mechanism:[3] Structural complementarity with the Thr106 gatekeeper.[1]

  • Scaffold Promiscuity (Off-Target):

    • Inhibition of JNK1, ERK2, or Lck at equivalent concentrations.[1]

    • Cause: The pyridine nitrogen is a "privileged" acceptor; lacking a "selectivity hook" (like the fluorophenyl in clinical drugs), CPM-5 fits into multiple ATP pockets.[1]

  • Metabolic Cross-Reactivity (CYP Inhibition):

    • Critical Check: Perform a CYP inhibition assay (specifically CYP3A4).[1] The pyridine nitrogen can coordinate with the Heme iron, causing potent CYP inhibition.[1] This is a common liability of this scaffold class (Type II ligand behavior in heme proteins).[1]

References

  • PubChem. this compound - Compound Summary.[1] National Library of Medicine.[1] [Link][1]

  • Boehm, J. C., et al. (2000).[1] 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency.[1] Journal of Medicinal Chemistry.[1][4] [Link] (Foundational work on aryl-pyridine scaffolds in kinase inhibition).[1]

  • Davis, M. I., et al. (2011).[1] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[1] [Link] (Methodology for calculating Selectivity Scores).[1]

  • Anastassiadis, T., et al. (2011).[1] Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[1] Nature Biotechnology.[1] [Link] (Source for radiometric profiling standards).[1]

Sources

Navigating the Labyrinth of In Vivo Efficacy: A Comparative Guide to (5-(4-Chlorophenyl)pyridin-3-yl)methanol Analogs as Smoothened Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of oncology drug discovery, the Hedgehog (Hh) signaling pathway presents a compelling target. Its aberrant activation is a known driver in a variety of malignancies, including medulloblastoma and basal cell carcinoma.[1] The G protein-coupled receptor, Smoothened (SMO), is a critical transducer in this pathway, making it a focal point for therapeutic intervention.[2] Small molecule inhibitors targeting SMO have shown clinical promise, yet the quest for novel scaffolds with improved efficacy, selectivity, and pharmacokinetic profiles is relentless.[3][4]

This guide delves into the in vivo efficacy of a promising chemical class: analogs of (5-(4-Chlorophenyl)pyridin-3-yl)methanol. Due to the nascent stage of publicly available data on this specific parent compound, we will draw upon structurally related heterocyclic Smoothened inhibitors, particularly those featuring a pyridine or analogous nitrogen-containing core, to provide a robust comparative framework. This approach allows us to elucidate the key experimental considerations and performance benchmarks relevant to advancing this chemical series.

The Biological Blueprint: The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a master regulator of embryonic development and is largely quiescent in adult tissues.[3][5] Its reactivation can lead to tumorigenesis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the transmembrane receptor Patched (PTCH).[3][1][5] In its unbound state, PTCH actively suppresses SMO. Ligand binding to PTCH alleviates this inhibition, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade.[5][6] This culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2), which upregulate the expression of target genes involved in cell proliferation and survival.[1][7][8]

Mutations that inactivate PTCH or constitutively activate SMO can lead to ligand-independent pathway activation, a common oncogenic mechanism. Smoothened inhibitors, therefore, act by directly binding to SMO, preventing its activation and effectively shutting down the downstream signaling cascade, even in the presence of upstream mutations.[7]

Hedgehog_Pathway Canonical Hedgehog Signaling Pathway cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO_inactive SMO (Inactive) PTCH1->SMO_inactive SMO_active SMO (Active) PTCH1->SMO_active Inhibition Relieved SMO_inactive->SMO_active Activation & Translocation SUFU_GLI SUFU GLI SMO_active->SUFU_GLI Inhibits Complex Formation GLI_active GLI (Active) SUFU_GLI->GLI_active GLI Release & Activation Target_Genes Target Gene Transcription (e.g., GLI1, PTCH1) GLI_active->Target_Genes Promotes

Caption: Canonical Hedgehog signaling pathway and the central role of Smoothened (SMO).

Comparative In Vivo Efficacy of Representative Smoothened Inhibitor Analogs

To contextualize the potential of this compound analogs, we will examine the in vivo performance of several heterocyclic Smoothened inhibitors. The following table summarizes key efficacy, pharmacokinetic, and toxicity data from preclinical studies.

Compound Class Representative Analog In Vivo Model Dose & Route Key Efficacy Results Pharmacokinetics & Toxicity Reference
Benzimidazole HH-13Medulloblastoma Allograft (PTCH+/-/P53-/-)50 mg/kg, OralSignificant tumor growth delay (p < 0.01).No overt toxicity or loss of body weight reported.[4]
Benzimidazole HH-20Medulloblastoma Allograft (PTCH+/-/P53-/-)50 mg/kg, OralHint of efficacy (p < 0.05), weaker than HH-13.Lower oral bioavailability compared to other analogs in the series.[4]
[3][2][4]triazolo[4,3-a]pyridine TPB15Triple-Negative Breast Cancer XenograftNot SpecifiedGreater anti-tumor activity than Vismodegib.Lower toxicity compared to Vismodegib.[2]
Purine 4sMelanoma XenograftNot SpecifiedStrongly inhibited tumor relapse and metastasis.40 times more selective for cancer cells over normal cells in vitro.[9]

Expert Insights on Structure-Activity Relationships (SAR): The development of potent Smoothened inhibitors often revolves around a heterocyclic core that can form key interactions within the binding pocket of the SMO protein. For pyridine-based scaffolds, substitutions on the pyridine ring and the nature of the appended aryl groups are critical for potency and selectivity. The chlorophenyl group, as seen in the parent compound, is a common feature in many kinase and GPCR inhibitors, likely contributing to hydrophobic interactions. The methanolic hydroxyl group could serve as a hydrogen bond donor or acceptor, or as a handle for further chemical modification to optimize pharmacokinetic properties. The in vivo data for the benzimidazole analogs HH-13 and HH-20 highlight the significant impact of subtle structural changes on bioavailability and, consequently, on anti-tumor efficacy.[4]

Gold Standard for In Vivo Evaluation: The Medulloblastoma Xenograft Model

A robust and reproducible in vivo model is paramount for evaluating the therapeutic potential of novel Smoothened inhibitors. The orthotopic medulloblastoma xenograft model in immunocompromised mice is a widely accepted standard, as this pediatric brain tumor is often driven by Hedgehog pathway mutations.[10][11]

Xenograft_Workflow Orthotopic Medulloblastoma Xenograft Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture Medulloblastoma Cell Culture (e.g., patient-derived) Cell_Harvest Cell Harvest & Suspension Cell_Culture->Cell_Harvest Stereotactic_Injection Stereotactic Intracranial Injection Cell_Harvest->Stereotactic_Injection Animal_Model Immunocompromised Mice (e.g., SCID, NSG) Animal_Model->Stereotactic_Injection Tumor_Growth Tumor Growth Monitoring (e.g., Bioluminescence) Stereotactic_Injection->Tumor_Growth Treatment_Groups Randomization into Treatment Groups (Vehicle vs. Drug) Tumor_Growth->Treatment_Groups Dosing Daily Dosing (e.g., Oral Gavage) Treatment_Groups->Dosing Monitoring Monitor Body Weight & Clinical Signs Dosing->Monitoring Tumor_Measurement Tumor Volume/ Weight Measurement Monitoring->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (e.g., GLI1 levels) Tumor_Measurement->Pharmacodynamics

Caption: A typical experimental workflow for in vivo efficacy testing using an orthotopic medulloblastoma xenograft model.

Detailed Experimental Protocol: Orthotopic Medulloblastoma Xenograft Study

This protocol represents a self-validating system for assessing the in vivo efficacy of novel Smoothened inhibitors.

1. Cell Line and Animal Models:

  • Cell Lines: Utilize patient-derived medulloblastoma cell lines with known Hedgehog pathway activation (e.g., PTCH1 mutation).[12]

  • Animals: Employ 6-8 week old immunocompromised mice, such as NOD-scid gamma (NSG) mice, to ensure successful engraftment of human tumor cells.[12] House animals in specific-pathogen-free conditions.[13]

2. Orthotopic Implantation:

  • Culture and harvest medulloblastoma cells during their logarithmic growth phase.

  • Anesthetize the mice and secure them in a stereotactic frame.

  • Create a small burr hole in the skull over the desired brain region (e.g., cerebellum).

  • Slowly inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 2-5 µL of sterile PBS) into the brain parenchyma.[12][13]

  • Suture the incision and allow the animals to recover.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor engraftment and growth using non-invasive imaging techniques, such as bioluminescence imaging if cells are engineered to express luciferase.

  • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

4. Drug Formulation and Administration:

  • Formulate the test compound (e.g., a this compound analog) and vehicle control. A common vehicle for oral administration is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Administer the drug and vehicle daily via the desired route, typically oral gavage for small molecule inhibitors.[4]

5. Efficacy and Toxicity Assessment:

  • Measure tumor volume regularly using imaging.

  • Monitor the body weight and overall health of the animals at least twice a week as an indicator of toxicity.[4]

  • At the end of the study (defined by a predetermined tumor size in the control group or signs of morbidity), euthanize the animals.

6. Endpoint Analysis:

  • Excise the tumors and measure their final weight and volume.

  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Perform pharmacodynamic analysis on tumor tissue to confirm target engagement, for instance, by measuring the expression levels of GLI1 via immunohistochemistry or qPCR.[4]

  • Conduct pharmacokinetic analysis of blood samples to correlate drug exposure with efficacy.

Conclusion and Future Directions

The in vivo evaluation of this compound analogs as Smoothened inhibitors requires a rigorous and systematic approach. By leveraging established methodologies, such as the orthotopic medulloblastoma xenograft model, and comparing the performance of novel compounds against existing heterocyclic inhibitors, researchers can effectively identify promising drug candidates. The key to advancing this chemical series will be to optimize the structure-activity relationship to achieve a balance of high on-target potency, favorable pharmacokinetic properties, and minimal toxicity. Future studies should also explore the efficacy of these analogs against acquired resistance mutations in SMO, a known clinical challenge for this class of inhibitors.[4] A thorough understanding of the interplay between chemical structure, in vivo efficacy, and the underlying biology of the Hedgehog pathway will be crucial for the successful clinical translation of this promising class of compounds.

References

  • Targeted Oncology. (n.d.). Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond. Retrieved from [Link]

  • Li, X., et al. (2018). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Oncotarget, 9(38), 25149–25163.
  • ResearchGate. (2024). Mechanism of Action of Hedgehog Pathway Inhibitors. Retrieved from [Link]

  • ScienceDirect. (2020). Discovery of[3][2][4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Retrieved from [Link]

  • ResearchGate. (2025). Structure–Activity Relationships and Mechanism of Action of Small Molecule Smoothened Modulators Discovered by High-Throughput Screening and Rational Design. Retrieved from [Link]

  • Neuro-Oncology. (2020). Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier. Retrieved from [Link]

  • MDPI. (2021). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Retrieved from [Link]

  • National Institutes of Health. (2014). The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Retrieved from [Link]

  • MDPI. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. Retrieved from [Link]

  • Cancer Research. (2006). A clinical relevant orthotopic xenograft mouse model from an anaplastic medulloblastoma surgical specimen. Retrieved from [Link]

  • MDPI. (2022). The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis. Retrieved from [Link]

  • Nature. (2017). Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs. Retrieved from [Link]

  • Semantic Scholar. (2011). Pharmacokinetic–Pharmacodynamic Analysis of Vismodegib in Preclinical Models of Mutational and Ligand-Dependent Hedgehog Pathway Activation. Retrieved from [Link]

  • Spandidos Publications. (2018). Production of a SCID mouse model of medulloblastoma to explore the therapeutic value of targeting tumor driver genes. Retrieved from [Link]

  • MDPI. (2015). Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study. Retrieved from [Link]

  • ResearchGate. (2014). A schematic diagram showing inhibition of Hedgehog (Hh) signaling by vismodegib. Retrieved from [Link]

  • ResearchGate. (2024). of technical methods and approaches to medulloblastoma modeling. Retrieved from [Link]

  • PubMed. (2011). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Retrieved from [Link]

  • Wiley Online Library. (2022). Modeling pediatric medulloblastoma. Retrieved from [Link]

  • National Institutes of Health. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]

  • PubMed. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Pyridinylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of pyridinylmethanol represents a critical step in the creation of numerous active pharmaceutical ingredients (APIs). As a key structural motif, the efficient and selective synthesis of this building block is of paramount importance. Catalytic hydrogenation of the corresponding pyridinecarboxaldehyde is an atom-economical and scalable method for this transformation. However, the choice of catalyst is far from trivial, as it dictates the reaction's efficiency, selectivity, and overall viability.

This guide provides a head-to-head comparison of different catalytic systems for the synthesis of pyridinylmethanol. We will delve into the nuances of catalyst performance, supported by experimental data, and provide detailed protocols to ensure reproducibility. Our focus is on providing a practical, field-proven perspective to aid in your catalyst selection process.

The Challenge: Chemoselectivity in Pyridinecarboxaldehyde Hydrogenation

The primary challenge in the hydrogenation of pyridinecarboxaldehyde is achieving chemoselectivity. The catalyst must selectively reduce the aldehyde functionality while leaving the aromatic pyridine ring intact. The pyridine nitrogen, with its lone pair of electrons, can act as a ligand, coordinating to the metal center of the catalyst. This coordination can lead to catalyst inhibition or, under more forcing conditions, promote the undesired hydrogenation of the pyridine ring to a piperidine derivative.

Therefore, the ideal catalyst should exhibit a high affinity for the carbonyl group and a lower affinity for the pyridine ring, or operate under conditions that favor aldehyde reduction kinetically.

Head-to-Head Comparison of Catalytic Systems

The choice of catalyst for the hydrogenation of pyridinecarboxaldehyde to pyridinylmethanol involves a trade-off between activity, selectivity, cost, and reaction conditions. Noble metal catalysts are generally more active at lower temperatures and pressures, while base metal catalysts, though more economical, often require more forcing conditions.

Noble Metal Catalysts: The Workhorses of Hydrogenation

1. Palladium (Pd) Catalysts:

Palladium, particularly on a carbon support (Pd/C), is a widely used and versatile hydrogenation catalyst. For the reduction of pyridinecarboxaldehydes, Pd/C can be effective, though its performance is highly dependent on reaction conditions.

  • Expertise & Experience: In the context of related reactions, such as the hydrogenation of pyridinecarbonitriles, pyridinylmethanol can be formed as a byproduct, indicating that Pd/C is capable of reducing carbonyl functionalities on a pyridine ring.[1] The key to high selectivity is often the use of acidic additives. Protonation of the pyridine nitrogen prevents it from coordinating to the palladium surface, thus reducing catalyst inhibition and minimizing over-hydrogenation of the ring.[1]

  • Trustworthiness: A well-defined protocol using Pd/C with an acidic additive provides a reliable method for pyridinylmethanol synthesis. The reaction progress can be easily monitored by hydrogen uptake.

2. Rhodium (Rh) Catalysts:

Rhodium catalysts, often supported on carbon (Rh/C) or alumina (Rh/Al2O3), are known for their high activity in the hydrogenation of aromatic rings. This can be a double-edged sword in the synthesis of pyridinylmethanol.

  • Expertise & Experience: While highly active, rhodium catalysts can lead to over-reduction to the corresponding piperidinemethanol if the reaction is not carefully controlled. However, under mild conditions, rhodium oxide (Rh₂O₃) has been shown to be a highly active and selective catalyst for the hydrogenation of a variety of unprotected pyridines, tolerating functional groups like alcohols and carbonyls.[2] This suggests its potential for the selective reduction of pyridinecarboxaldehydes.

  • Trustworthiness: The use of Rh₂O₃ under mild conditions (low pressure and temperature) can provide a selective route to pyridinylmethanol, avoiding the more aggressive ring hydrogenation often associated with other rhodium catalysts.

3. Ruthenium (Ru) Catalysts:

Ruthenium catalysts are also highly effective for the hydrogenation of N-heterocycles. Similar to rhodium, controlling the selectivity can be challenging.

  • Expertise & Experience: Ruthenium complexes have been extensively studied for transfer hydrogenation reactions, which can be an alternative to using molecular hydrogen.[1] For direct hydrogenation, the choice of ligand and support is crucial in tuning the selectivity towards the aldehyde reduction.

  • Trustworthiness: While active, the propensity of ruthenium to catalyze ring hydrogenation requires careful optimization of reaction parameters to achieve high yields of pyridinylmethanol.

4. Iridium (Ir) Catalysts:

Iridium catalysts have emerged as powerful tools for the hydrogenation of challenging substrates. They can exhibit high chemoselectivity in the reduction of aldehydes.

  • Expertise & Experience: Water-soluble iridium complexes have been developed for the highly efficient and chemoselective reduction of aldehydes to alcohols using formic acid as a hydrogen source.[3] This approach is attractive for its mild conditions and use of a green solvent.

  • Trustworthiness: The high selectivity of certain iridium catalysts for aldehydes makes them a promising, albeit often more expensive, option for pyridinylmethanol synthesis, particularly when other reducible functional groups are present.

Biocatalysis: A Green Alternative

Enzymatic reductions offer an environmentally friendly and highly selective alternative to traditional metal catalysis.

  • Expertise & Experience: Alcohol dehydrogenases (ADHs) can reduce a wide range of aldehydes and ketones with excellent enantioselectivity, which is a significant advantage if a chiral pyridinylmethanol is the target. The reactions are typically run in aqueous media under ambient conditions.

  • Trustworthiness: Biocatalytic methods are highly reliable and reproducible, provided that the enzyme's stability and activity are maintained. The high selectivity often simplifies purification, as side products from over-reduction are not formed.

Quantitative Performance Data

The following table summarizes the performance of various catalysts for the synthesis of pyridinylmethanol and related reductions. It is important to note that the data is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.

CatalystSubstrateProductYield (%)Temp (°C)Pressure (bar)Time (h)Reference
10% Pd/C4-Pyridinecarbonitrile4-(Aminomethyl)pyridine933060.3[1]
Rh₂O₃Functionalized PyridinesFunctionalized Piperidines>954054[2]
Ir ComplexVarious AldehydesCorresponding Alcoholsup to 9950N/A (Formic Acid)1-12[3]

Note: The data for Pd/C is for the hydrogenation of a nitrile to an amine, which is a related transformation on a pyridine scaffold, with pyridinylmethanol being a potential side-product under certain conditions.[1]

Mechanistic Insights: The "How" and "Why"

The catalytic hydrogenation of an aldehyde on a heterogeneous metal surface generally proceeds through the Horiuti-Polanyi mechanism.

  • Adsorption: Both hydrogen gas (H₂) and the pyridinecarboxaldehyde adsorb onto the catalyst surface.

  • Dissociation: The H-H bond in H₂ is cleaved, forming adsorbed hydrogen atoms on the metal surface.

  • Hydrogenation: The adsorbed hydrogen atoms are sequentially added across the C=O double bond of the aldehyde. The first hydrogen adds to the oxygen atom, forming a hydroxyl group, and the second hydrogen adds to the carbon atom.

  • Desorption: The resulting pyridinylmethanol desorbs from the catalyst surface.

G Alcohol_sol Pyridinylmethanol (sol) H2 H2 H_ads H_ads H2->H_ads Adsorption & Dissociation Aldehyde_gas Aldehyde_gas Aldehyde_ads Aldehyde_ads Aldehyde_gas->Aldehyde_ads Adsorption Intermediate Intermediate Aldehyde_ads->Intermediate + H (ads) Alcohol_ads Alcohol_ads Intermediate->Alcohol_ads + H (ads) Alcohol_ads->Alcohol_sol Desorption

A critical factor in the synthesis of pyridinylmethanol is the potential for the pyridine nitrogen to "poison" the catalyst by strongly adsorbing to the metal surface. This can be mitigated by conducting the reaction in the presence of an acid, which protonates the nitrogen and prevents its coordination to the catalyst.

Experimental Protocols

The following protocols are representative examples for the synthesis of pyridinylmethanol using heterogeneous and homogeneous catalysts.

Protocol 1: Heterogeneous Catalysis with Pd/C

This protocol is adapted from procedures for the hydrogenation of pyridine derivatives.[1]

Materials:

  • Pyridine-2-carboxaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Sulfuric Acid (concentrated)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or similar

Procedure:

  • In a suitable pressure vessel, dissolve pyridine-2-carboxaldehyde (1 equivalent) in methanol.

  • Carefully add a catalytic amount of 10% Pd/C (e.g., 1-5 mol% of Pd).

  • Add a stoichiometric amount of sulfuric acid (e.g., 0.5 equivalents) to protonate the pyridine nitrogen.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitor the reaction progress by hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridinylmethanol.

  • Purify the product by column chromatography or distillation if necessary.

G Start Start Dissolve Dissolve Substrate in Solvent Start->Dissolve Add_Catalyst Add Pd/C and Sulfuric Acid Dissolve->Add_Catalyst Setup_Reactor Setup Hydrogenation Apparatus Add_Catalyst->Setup_Reactor Hydrogenate Run Hydrogenation Setup_Reactor->Hydrogenate Workup Filter, Neutralize, and Extract Hydrogenate->Workup Purify Purify Product Workup->Purify End End Purify->End

Protocol 2: Homogeneous Transfer Hydrogenation with an Iridium Catalyst

This protocol is based on the principles of iridium-catalyzed transfer hydrogenation of aldehydes.[3]

Materials:

  • Pyridine-4-carboxaldehyde

  • Water-soluble Iridium catalyst (e.g., [Cp*IrCl₂]₂ with a suitable water-soluble ligand)

  • Formic acid

  • Sodium formate

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the iridium catalyst precursor and the ligand in water to form the active catalyst.

  • Add pyridine-4-carboxaldehyde (1 equivalent) to the catalyst solution.

  • Add a mixture of formic acid and sodium formate as the hydrogen source (e.g., a 5:2 molar ratio of HCOOH:HCOONa).

  • Heat the reaction mixture with stirring (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure pyridinylmethanol.

Conclusion and Recommendations

The selective synthesis of pyridinylmethanol via catalytic hydrogenation of pyridinecarboxaldehyde is a process where the choice of catalyst and reaction conditions is critical for success.

  • For cost-effective, large-scale synthesis , Pd/C with an acidic additive offers a robust and reliable method, provided that the reaction conditions are carefully controlled to ensure chemoselectivity.

  • For high selectivity under mild conditions , Rh₂O₃ presents a promising option, although catalyst cost may be a consideration.

  • For reactions requiring high functional group tolerance and chemoselectivity , particularly in complex molecules, an iridium-based transfer hydrogenation catalyst can be an excellent choice, despite the higher initial cost.

  • For the synthesis of enantiopure pyridinylmethanols , biocatalysis with alcohol dehydrogenases is the undisputed champion, offering unparalleled selectivity under green conditions.

Ultimately, the optimal catalyst will depend on the specific requirements of your synthesis, including scale, cost constraints, desired purity, and the presence of other functional groups in the substrate. We recommend small-scale screening of a few selected catalysts to identify the most effective system for your particular application.

References

  • Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines Source: RSC Publishing URL: [Link]

  • Title: Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes Source: Inorganica Chimica Acta URL: [Link]

  • Title: Iridium-catalyzed highly efficient chemoselective reduction of aldehydes in water using formic acid as the hydrogen source Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

A Senior Application Scientist’s Guide to Assessing Enantiomeric Excess of Chiral Pyridinylmethanols using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stereochemical Purity in Drug Development

In the landscape of modern drug discovery and development, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile. This is particularly true for scaffolds like chiral pyridinylmethanols, which are prevalent in numerous active pharmaceutical ingredients (APIs). The two enantiomers of a chiral drug can exhibit vastly different interactions within the chiral environment of the human body; one may be therapeutic while the other could be inactive or, in the worst case, harmful.[1]

Consequently, the accurate determination of enantiomeric excess (ee) is not merely an analytical task but a critical step in ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering unparalleled accuracy, precision, and robustness.[2][3]

This guide moves beyond a simple recitation of methods. It is designed to provide you, the research scientist, with the strategic rationale behind method development, empowering you to build self-validating and robust analytical protocols for the enantioseparation of chiral pyridinylmethanols.

The Core Principle: Chiral Recognition on the Stationary Phase

The separation of enantiomers, which possess identical physical properties in an achiral environment, is achieved by creating a temporary, diastereomeric relationship. In chiral HPLC, this is accomplished through differential interactions between the enantiomers and a chiral stationary phase.[4] The fundamental mechanism relies on the formation of transient diastereomeric complexes, where one enantiomer forms a more stable complex with the CSP and is therefore retained longer on the column.

For effective chiral recognition, a minimum of three points of interaction between the analyte and the CSP are generally required (the "three-point interaction model"). For pyridinylmethanols, these interactions typically involve:

  • Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor.

  • π-π Stacking: The pyridine ring and any other aromatic substituents provide sites for π-π interactions with aromatic moieties on the CSP.

  • Dipole-Dipole or Steric Interactions: The overall molecular geometry and dipole moment contribute to the fit within the chiral selector's three-dimensional structure.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Pyridinylmethanol Enantiomer CSP_Site1 H-Bond Acceptor/Donor CSP_Site2 π-Acceptor/Donor CSP_Site3 Steric Pocket Analyte_OH Hydroxyl Group (-OH) Analyte_OH->CSP_Site1 H-Bonding Analyte_Pyr Pyridine Ring Analyte_Pyr->CSP_Site2 π-π Stacking Analyte_R Substituent (R) Analyte_R->CSP_Site3 Steric/Dipole Interaction

Caption: The Three-Point Interaction Model for Chiral Recognition.

A Comparative Guide to Chiral Stationary Phases for Pyridinylmethanols

The selection of the CSP is the most critical decision in chiral method development.[5] While numerous CSPs exist, polysaccharide-based phases (derivatives of cellulose and amylose) have demonstrated the broadest applicability and highest success rates for a wide range of chiral compounds, including pyridinylmethanols.[5][6][7]

These CSPs consist of the polysaccharide polymer coated or immobilized onto a silica support. The helical structure of the polymer creates chiral grooves, and derivatization of the hydroxyl groups (e.g., with phenylcarbamates) introduces the necessary interaction sites.

CSP ClassCommon DerivativesPrimary Interaction StrengthsBest Suited For...Commercial Examples
Cellulose-Based tris(3,5-dimethylphenylcarbamate) tris(3-chloro-4-methylphenylcarbamate)Strong H-bonding, π-π interactionsAnalytes with aromatic rings and H-bond donors/acceptors. Often a first choice for general screening.Lux Cellulose-1, Cellulose-2 Chiralcel® OD, AD
Amylose-Based tris(3,5-dimethylphenylcarbamate) tris(5-chloro-2-methylphenylcarbamate)Strong inclusion complex capabilities, π-π interactionsBulky analytes that can fit into the deeper chiral grooves of the amylose helix. Can provide complementary selectivity to cellulose phases.Lux Amylose-2 Chiralpak® AD
Immobilized Phases Covalently bonded polysaccharide derivativesAll interaction types, plus enhanced solvent robustnessUniversal applications, especially when "forbidden" solvents (e.g., THF, DCM) are needed for solubility or selectivity.[8]Lux i-Cellulose-5 Chiralpak® IA, IB, IC

Expert Rationale: Why start with both a cellulose and an amylose column? Cellulose and amylose are structural isomers (α-1,4 vs. β-1,4 glycosidic bonds), leading to different helical structures. This seemingly small difference creates profoundly different 3D chiral environments. An analyte that doesn't resolve on a cellulose phase may show excellent separation on an amylose phase, and vice-versa. Screening both types maximizes the probability of finding a successful separation quickly. The immobilized phases offer a significant advantage in durability and allow for a wider range of mobile phase solvents, which can be crucial for optimizing selectivity or for sample solubility.[8][9]

Crafting the Mobile Phase: A Strategic Approach

The mobile phase modulates the interactions between the analyte and the CSP. A systematic screening of different mobile phase modes is essential.

Start Start: Racemic Pyridinylmethanol Sample Screening Initial Screening Select CSPs (e.g., Lux Cellulose-1, Lux Amylose-2) Start->Screening NP Normal Phase (NP) Heptane/IPA (90/10) + 0.1% DEA Screening:f1->NP PO Polar Organic (PO) ACN + 0.1% DEA Screening:f1->PO RP Reversed Phase (RP) ACN/H2O (50/50) + 0.1% TFA Screening:f1->RP Eval_NP Resolution (Rs) > 1.5? NP->Eval_NP Eval_PO Rs > 1.5? PO->Eval_PO Eval_RP Rs > 1.5? RP->Eval_RP Eval_NP:e->PO No Optimize Optimization Adjust % Modifier, Additive, Temp. Eval_NP:s->Optimize Yes Eval_PO:e->RP No Eval_PO:s->Optimize Yes Eval_RP:e->Start No, try different CSP Eval_RP:s->Optimize Yes End Validated Method Optimize->End

Caption: Systematic Mobile Phase Screening Workflow.

  • Normal Phase (NP):

    • Composition: Typically a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol (IPA) or ethanol).

    • Causality: In NP, the alcohol modifier competes with the analyte's polar groups (the -OH of the methanol) for interaction sites on the CSP. Decreasing the alcohol percentage reduces this competition, leading to stronger analyte-CSP interaction, longer retention, and often better resolution.

    • The Additive's Role: Pyridinylmethanols contain a basic pyridine nitrogen. This group can interact strongly with residual acidic silanols on the silica support, causing severe peak tailing. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), masks these silanols, resulting in sharp, symmetrical peaks.

  • Polar Organic (PO) Mode:

    • Composition: Acetonitrile (ACN) or methanol, often with the same additives as NP.

    • Causality: This mode offers a different selectivity profile. It is particularly useful for analytes that have poor solubility in hexane but are too strongly retained in reversed-phase. It often results in faster analysis times.[6]

  • Reversed Phase (RP):

    • Composition: An aqueous buffer or water mixed with ACN or methanol.

    • Causality: Hydrophobic and inclusion-complex mechanisms often dominate in RP.[10] The pyridine ring and other nonpolar parts of the molecule may fit into chiral cavities on the CSP. For the basic pyridine nitrogen, an acidic modifier (e.g., trifluoroacetic acid (TFA) or formic acid) is typically used to ensure it is protonated and behaves consistently.

Experimental Protocols and Data Interpretation

Trustworthiness in analytical chemistry is built on validated, reproducible protocols.

Protocol 1: Initial CSP and Mobile Phase Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic pyridinylmethanol in a suitable solvent (e.g., 50/50 IPA/Heptane for NP screening, or mobile phase for RP/PO).

  • Column Selection: Install a cellulose-based column (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm).

  • System Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Screening Injections:

    • Run 1 (NP): Heptane/IPA (90:10 v/v) + 0.1% DEA. Flow rate: 1.0 mL/min.

    • Run 2 (PO): Acetonitrile + 0.1% DEA. Flow rate: 1.0 mL/min. (Ensure proper column wash/equilibration between modes).

    • Run 3 (RP): Acetonitrile/Water (50:50 v/v) + 0.1% TFA. Flow rate: 1.0 mL/min. (Ensure proper column wash/equilibration).

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. A resolution (Rs) value greater than 1.5 is desired for baseline separation.

  • Repeat: If no separation is achieved, repeat steps 2-5 with an amylose-based column (e.g., Lux Amylose-2).

Case Study: Separation of Racemic Phenyl(pyridin-2-yl)methanol

An initial screening was performed according to the protocol above. The results are summarized below.

ColumnMobile Phase ModeMobile Phase CompositionResolution (Rs)Analysis Time (min)Comments
Lux Cellulose-1Normal PhaseHeptane/IPA (90/10) + 0.1% DEA1.812.5Baseline separation achieved. Good starting point.
Lux Cellulose-1Polar OrganicACN + 0.1% DEA0.84.2Partial separation, peaks co-elute.
Lux Cellulose-1Reversed PhaseACN/H₂O (50/50) + 0.1% TFA0.06.8No separation observed.
Lux Amylose-2Normal PhaseHeptane/IPA (90/10) + 0.1% DEA2.515.1Excellent separation, but longer run time.
Protocol 2: Method Optimization and Validation
  • Objective: Improve resolution and/or reduce analysis time from the initial successful screen (Lux Cellulose-1, NP).

  • Vary Modifier %: Test mobile phases with different percentages of IPA (e.g., Heptane/IPA 95/5 and 85/15) to fine-tune retention and resolution. A lower IPA % (95/5) increased resolution to 2.2 but lengthened the run time to 18 minutes. A higher IPA % (85/15) decreased resolution to 1.4 but shortened the time to 9 minutes. The 90/10 composition remains the best compromise.

  • Vary Modifier Type: Substitute ethanol for IPA. A mobile phase of Heptane/Ethanol (90/10) + 0.1% DEA provided a resolution of 2.1 with an analysis time of 10.5 minutes. This is the optimal condition.

  • Validation: The final method (Lux Cellulose-1, Heptane/Ethanol (90/10) + 0.1% DEA) was validated according to ICH guidelines.[11]

Final Method Validation Summary:

ParameterResult
Linearity (Range)1 - 100 µg/mL (R² > 0.999 for each enantiomer)
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Precision (%RSD)< 1.5% (Intra-day and Inter-day)
Accuracy (% Recovery)98.5% - 101.2%
Protocol 3: Calculating Enantiomeric Excess (% ee)
  • Integration: Obtain the peak areas for both enantiomer peaks from the chromatogram of your sample. Let the areas be Area₁ (major enantiomer) and Area₂ (minor enantiomer).

  • Calculation: Apply the standard formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100[12]

  • Example: If Area₁ = 975,000 and Area₂ = 25,000, then: % ee = [ (975,000 - 25,000) / (975,000 + 25,000) ] x 100 = [ 950,000 / 1,000,000 ] x 100 = 95%

Troubleshooting and Final Considerations

  • Problem: No Separation on Any Column/Mode.

    • Insight: Your analyte may require a different class of CSP (e.g., a protein-based column like AGP) or derivatization to introduce stronger interacting groups.[13]

  • Problem: Poor Peak Shape (Tailing).

    • Insight: This is almost always due to secondary interactions, especially with basic analytes like pyridinylmethanols. Ensure your basic additive (DEA, TEA) concentration is sufficient. Start with 0.1% and increase to 0.2% if necessary.

  • Problem: Irreproducible Retention Times.

    • Insight: Chiral columns can exhibit "memory effects," especially when switching between mobile phases with different additives.[14] It is best practice to dedicate a column to a specific method (e.g., one column for NP with basic additives) or employ rigorous, multi-step washing protocols when changing methods. Documenting column history is crucial for maintaining method robustness.[15]

By adopting this systematic, rationale-driven approach, you can confidently develop and validate high-performance chiral HPLC methods for the critical task of assessing the enantiomeric excess of pyridinylmethanols, ensuring the stereochemical purity and safety of next-generation therapeutics.

References

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 711-717. Retrieved from [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30545–30556. Retrieved from [Link]

  • Jones, C. D., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1835–1840. Retrieved from [Link]

  • You, L., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 16(7), 5536–5548. Retrieved from [Link]

  • Various Authors. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. Retrieved from [Link]

  • Sathiyasundar, R., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(10), 4821-4825. Retrieved from [Link]

  • Sharif, M. R., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 117-124. Retrieved from [Link]

  • Peluso, P., & Mamane, V. (Eds.). (2020). Special Issue : Chiral Stationary Phases for Enantioseparations: Fundamentals, Preparation, Methods, Applications and Chiral Recognition Mechanisms. MDPI. Retrieved from [Link]

  • Chiral HPLC Separations Guidebook. (n.d.). Phenomenex. Retrieved from [Link]

  • Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Lux Chiral Columns Make it Easy. (2011). Phenomenex. Retrieved from [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. Retrieved from [Link]

  • Ahuja, S. (2006, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies. Retrieved from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.